molecular formula C14H10BNO3 B12428907 Crisaborole-d4

Crisaborole-d4

货号: B12428907
分子量: 255.07 g/mol
InChI 键: USZAGAREISWJDP-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Crisaborole-d4 is a useful research compound. Its molecular formula is C14H10BNO3 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H10BNO3

分子量

255.07 g/mol

IUPAC 名称

2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D

InChI 键

USZAGAREISWJDP-RHQRLBAQSA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC2=CC3=C(B(OC3)O)C=C2)[2H]

规范 SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Crisaborole-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor Crisaborole. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the isotopically labeled version of Crisaborole, where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

The chemical structure of this compound is 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4. The key structural features include a benzoxaborole core and a deuterated 4-cyanophenoxy side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₆D₄BNO₃[3][4]
Molecular Weight 255.1 g/mol [4]
IUPAC Name 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4[5]
Appearance White to Off-White Solid[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route involves the preparation of two key intermediates: 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol and 4-fluorobenzonitrile-d4, followed by a nucleophilic aromatic substitution reaction (Williamson ether synthesis).

Synthesis of 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (Intermediate 1)

A detailed experimental protocol for a similar, fluorinated analog, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, provides a strong basis for the synthesis of the required non-fluorinated intermediate. The synthesis starts from 2-bromo-5-hydroxybenzaldehyde.

Experimental Protocol:

  • Protection of the aldehyde: 2-Bromo-5-hydroxybenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid to protect the aldehyde group as a dimethyl acetal.

  • Lithiation and Borylation: The resulting acetal is treated with n-butyllithium at low temperature (-78 °C) in diethyl ether to perform a lithium-halogen exchange. This is followed by the addition of a trialkyl borate, such as trimethyl borate, to introduce the boronic ester functionality.

  • Deprotection and Cyclization: Acidic workup with hydrochloric acid removes the acetal protecting group and facilitates the cyclization to form the 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol.

  • Purification: The crude product is purified by recrystallization from water.

Synthesis of 4-Fluorobenzonitrile-d4 (Intermediate 2)

The deuterated intermediate can be synthesized from commercially available deuterated precursors. A common method for the synthesis of cyanophenols involves the dehydration of the corresponding aldoxime.

Experimental Protocol:

  • Oxime formation: p-Hydroxybenzaldehyde can be reacted with hydroxylamine hydrochloride to form p-hydroxybenzaldehyde oxime.

  • Dehydration: The resulting oxime is then dehydrated to the corresponding nitrile, 4-cyanophenol, using a dehydrating agent such as acetic anhydride.

  • Deuteration: While direct deuteration of 4-cyanophenol is possible, a more efficient route for high isotopic enrichment would involve starting from a deuterated precursor. 4-Fluorobenzonitrile can be synthesized and subsequently deuterated, or a synthesis can be devised from deuterated benzene. A common industrial synthesis of 4-cyanophenol involves the ammoxidation of p-cresol. A deuterated version of this process could be employed. Alternatively, 4-bromophenol can be reacted with copper(I) cyanide.

Final Synthesis of this compound via Williamson Ether Synthesis

The final step involves the coupling of the two key intermediates.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 eq) and 4-fluorobenzonitrile-d4 (1.1 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid.

Table 2: Summary of a Representative Synthesis Protocol for this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol, 4-fluorobenzonitrile-d4K₂CO₃DMF10018~70-80*

*Yield is an estimate based on analogous non-deuterated reactions reported in the literature.

Mechanism of Action and Signaling Pathway

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. This leads to the downstream modulation of various signaling pathways, ultimately resulting in the suppression of pro-inflammatory cytokine production.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB_inactive CREB (inactive) PKA->CREB_inactive Phosphorylates CREB_active CREB-P (active) CREB_inactive->CREB_active Gene_Transcription Gene Transcription CREB_active->Gene_Transcription Initiates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-2) Gene_Transcription->Inflammatory_Cytokines Downregulates Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_Transcription->Anti_Inflammatory_Cytokines Upregulates Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Extracellular_Signal Extracellular_Signal Extracellular_Signal->GPCR e.g., Prostaglandins

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental Workflow: PDE4 Inhibition Assay

The inhibitory activity of this compound against PDE4 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the conversion of a fluorescently labeled cAMP substrate to AMP.

PDE4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE4 Enzyme - Fluorescent cAMP Substrate - Assay Buffer - this compound dilutions Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into Microplate Wells: - this compound/Control - PDE4 Enzyme Prepare_Reagents->Dispense_Reagents Incubate_1 Incubate at RT (e.g., 15 min) Dispense_Reagents->Incubate_1 Add_Substrate Add Fluorescent cAMP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at RT (e.g., 60 min) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Plate Read Fluorescence (e.g., Fluorescence Polarization) Stop_Reaction->Read_Plate Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for determining the IC50 of this compound against the PDE4 enzyme.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Table 3: Analytical Methods for this compound Characterization

TechniqueExpected Results
¹H NMR Absence of signals corresponding to the aromatic protons on the 4-cyanophenyl ring. Presence of signals for the benzoxaborole core protons.
²H NMR Presence of a signal corresponding to the deuterium atoms on the 4-cyanophenyl ring.
¹³C NMR Signals corresponding to the carbon atoms of the this compound structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M-H]⁻ at m/z 254.1). Tandem MS (MS/MS) can be used to confirm the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Quantitative Analysis:

This compound is primarily used as an internal standard for the quantification of Crisaborole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The multiple reaction monitoring (MRM) transitions for Crisaborole and this compound are monitored.

Table 4: Representative Mass Spectrometry Parameters for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Crisaborole250.1117.9
This compound254.1122.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

This technical guide provides a foundational understanding of the chemical structure and a viable synthetic pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions.

References

A Technical Guide on Crisaborole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role and mechanism of crisaborole-d4 as a deuterated internal standard in the bioanalysis of crisaborole, a nonsteroidal phosphodiesterase 4 (PDE4) inhibitor used for treating atopic dermatitis.[1][2][3]

The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision.[4] An IS is a compound chemically similar to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[5] It serves to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4][5]

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds.[4][6] this compound is the deuterium-labeled analog of crisaborole.[7][8] Because its physicochemical properties are nearly identical to the unlabeled drug, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.[4][5] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratiometric quantification.[5]

Crisaborole's Pharmacological Mechanism of Action

Crisaborole exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4).[2][9][10][11]

  • PDE4 Activity: In inflammatory cells, PDE4 is an enzyme that degrades the secondary messenger cyclic adenosine monophosphate (cAMP), converting it to adenosine monophosphate (AMP).[9][10]

  • Crisaborole Inhibition: By inhibiting PDE4, crisaborole prevents the breakdown of cAMP, leading to increased intracellular cAMP levels.[9][10][12]

  • Anti-Inflammatory Effect: Elevated cAMP levels are associated with a reduction in the production of pro-inflammatory cytokines, such as TNF-alpha, IL-4, IL-5, and IL-13.[10][11] This suppression of inflammatory mediators is thought to alleviate the signs and symptoms of atopic dermatitis.[9][10]

The signaling pathway is visualized below.

G cluster_cell Inflammatory Cell ATP ATP cAMP cAMP (Increased) ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP Degradation Cytokines Pro-inflammatory Cytokines (Reduced) cAMP->Cytokines Downstream Signaling PDE4 PDE4 Enzyme PDE4->cAMP Inflammation Inflammation (Reduced) Cytokines->Inflammation Crisaborole Crisaborole Crisaborole->PDE4 Inhibition

Caption: Crisaborole inhibits PDE4, increasing cAMP and reducing inflammatory cytokines.

Bioanalytical Workflow for Crisaborole Quantification

The quantification of crisaborole in biological matrices like human plasma is typically performed using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[1] this compound is the essential internal standard for this process.

Experimental Protocol

A representative protocol for the analysis of crisaborole in human plasma is detailed below.[1][13]

  • Sample Preparation:

    • An aliquot of human plasma is obtained.

    • A precise volume of a known concentration of this compound (internal standard) working solution is added to the plasma sample.

    • For protein precipitation, a solvent such as acetonitrile is added to the sample.[1] This step removes large protein molecules that can interfere with the analysis.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Extraction & Reconstitution:

    • The resulting supernatant, containing crisaborole and this compound, is collected.

    • The supernatant is often evaporated to dryness under a stream of nitrogen.

    • The dried residue is reconstituted in a specific volume of the mobile phase to prepare it for injection into the UHPLC system.[14]

  • Chromatographic Separation:

    • The reconstituted sample is injected into a UHPLC system equipped with a reverse-phase C18 column.

    • A gradient elution using a mobile phase, often consisting of a mixture of acetonitrile or methanol and water (sometimes with additives like ammonium acetate or formic acid), is used to separate crisaborole and this compound from other matrix components.[1][14][15]

  • Mass Spectrometric Detection:

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[1]

    • The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect specific mass transitions for both crisaborole and this compound.[1] This highly selective technique ensures that only the target analytes are quantified.

The general experimental workflow is visualized below.

G Sample 1. Plasma Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Extract 5. Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute 6. Reconstitution in Mobile Phase Extract->Reconstitute Inject 7. UHPLC Injection (C18 Column Separation) Reconstitute->Inject Detect 8. MS/MS Detection (MRM Mode) Inject->Detect Quantify 9. Data Analysis (Analyte/IS Ratio) Detect->Quantify

Caption: Bioanalytical workflow for crisaborole quantification using this compound.

Quantitative Data and Method Parameters

The use of this compound allows for the development of robust and sensitive assays. Key quantitative parameters from published methods are summarized below.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Ionization Mode Reference
Crisaborole 250.0 118.0 ESI- [1]
This compound 254.0 121.9 ESI- [1]
Crisaborole 252.1 222.1 ESI [14]
This compound 256.1 222.1 ESI [14]
Crisaborole (oxalic acid adduct) 322 250 ESI- [13]

| this compound (oxalic acid adduct) | 326 | 254 | ESI- |[13] |

Table 2: Method Validation & Performance Characteristics

Parameter Value Reference
Linearity Range 0.20 - 80 ng/mL [1]
75.0 - 225.0 ng/mL [14]
Intra-day Precision (%RSD) < 9.17% [1]
Inter-day Precision (%RSD) < 9.17% [1]
Accuracy -2.29% to 6.33% [1]
Extraction Recovery (Crisaborole) 84.61% [1]

| Extraction Recovery (this compound) | 91.43% |[1] |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of crisaborole in biological samples.[7] Its mechanism as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical nature and distinct mass allow it to effectively correct for analytical variability. The use of this compound in validated LC-MS/MS methods, as detailed in this guide, ensures high-quality pharmacokinetic and clinical data, which is fundamental for drug development and therapeutic monitoring.

References

Crisaborole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Crisaborole-d4, a deuterated internal standard for the non-steroidal anti-inflammatory drug, Crisaborole. This document outlines typical quality specifications, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and analytical workflows, designed to support research and development activities.

Certificate of Analysis: Data Presentation

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various suppliers. These values represent common specifications and may vary by batch and supplier.

Table 1: Identity and General Properties

ParameterSpecification
Chemical Name4-((1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4
SynonymsEucrisa-d4
Molecular FormulaC₁₄H₆D₄BNO₃
Molecular Weight255.07 g/mol
CAS Number2268785-42-6
AppearanceWhite to Off-White Solid

Table 2: Purity and Isotopic Enrichment

Analytical TestMethodTypical Specification
Chemical PurityHPLC>95%[3] to >98%
Isotopic EnrichmentMass Spectrometry≥95% Deuterium Incorporation

Table 3: Analytical Test Results (Illustrative)

TestMethodResultSpecification
Purity (by HPLC)RP-HPLC99.2%≥98.0%
Mass SpectrumESI-MSConforms to structureConforms
¹H NMR Spectrum¹H NMRConforms to structureConforms
Isotopic PurityMass Spectrometry99.5%≥95%
Residual SolventsGC-HS<0.5%Meets USP <467>
Water ContentKarl Fischer0.15%≤0.5%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following protocols are based on published analytical methods for Crisaborole and its deuterated analogue.[4][5]

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common. For example:

    • Mobile Phase A: Phosphate buffer (pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 95%) over a set period (e.g., 15 minutes).[4]

  • Flow Rate: A typical flow rate is between 0.65 and 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV detection at 252 nm.[4]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This method is used to confirm the molecular weight of this compound and determine its isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.

  • Mode: Multiple Reaction Monitoring (MRM) is often used for quantification and confirmation in complex matrices.[5]

  • Monitored Transitions:

    • For Crisaborole: m/z 250.0 → 118.0[5]

    • For this compound (Internal Standard): m/z 254.0 → 121.9[5]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS/MS system. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic distribution can be analyzed to confirm the level of deuterium incorporation.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides detailed information about the molecular structure of this compound, confirming the identity and position of atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

  • Experiment: ¹H NMR is the most common experiment.

  • Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound, showing the absence or significant reduction of proton signals at the deuterated positions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Crisaborole Signaling Pathway

Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][6] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This leads to an increase in intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][6]

Crisaborole_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) cAMP->Cytokines Inhibits Production AMP AMP PDE4->AMP Degrades Inflammation Inflammation Cytokines->Inflammation Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Crisaborole's mechanism of action via PDE4 inhibition.
Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using RP-HPLC.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolving) start->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Method) hplc_setup->injection data_acq Data Acquisition (Chromatogram Generation) injection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calculation Purity Calculation (% Area) data_proc->calculation report Generate Report calculation->report end End report->end

Workflow for this compound purity analysis by HPLC.
Logical Structure of a Certificate of Analysis

This diagram shows the logical relationship between the different sections of a typical Certificate of Analysis.

CoA_Structure cluster_details CoA Certificate of Analysis Product Information Chemical Name CAS Number Lot Number Analytical Results Test Method Specification Result Conclusion Statement of Compliance Approval Signature Product_Info Product Identity Analytical_Data Quantitative & Qualitative Data Conclusion Quality Statement

Logical structure of a Certificate of Analysis.

References

Technical Guide to Crisaborole-d4: Sourcing and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement of Crisaborole-d4, a deuterated analog of the non-steroidal phosphodiesterase 4 (PDE4) inhibitor, Crisaborole. Additionally, it delves into the core scientific principles of Crisaborole's mechanism of action, offering detailed experimental protocols and visual workflows to support research and development in inflammatory skin diseases such as atopic dermatitis.

This compound Supplier and Purchasing Information

This compound is utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Crisaborole in biological samples.[1] Several specialized chemical suppliers offer this deuterated compound. The following table summarizes key purchasing information from a selection of suppliers. Please note that pricing is subject to change and it is recommended to request a formal quote from the suppliers.

SupplierProduct NameCatalog NumberPurityMolecular WeightCAS Number (Unlabeled)
Simson Pharma Limited Crisaborole D4Not specifiedHigh Quality (CoA provided)Not specified2268785-42-6 (labeled)
BDGSynthesis This compoundNot specified>98% (HPLC)255.07906673-24-3
Sussex Research Laboratories Inc. This compoundSI030170>95% (HPLC)255906673-24-3
Clinivex This compoundNot specifiedNot specifiedNot specifiedNot specified
LGC Standards This compoundNot specifiedNot specifiedNot specifiedNot specified
Veeprho This compoundNot specifiedNot specifiedNot specifiedNot specified
Pharmaffiliates This compoundPA STI 022771Not specified255.07Not specified

All listed suppliers typically provide a Certificate of Analysis (CoA) with their products, detailing purity and identity verification methods.[2][3]

Mechanism of Action: PDE4 Inhibition and Anti-Inflammatory Effects

Crisaborole exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[4] Overactivity of PDE4 is a known contributor to the signs and symptoms of atopic dermatitis.[2] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), thereby reducing inflammation and pruritus associated with atopic dermatitis.[5][6]

Signaling Pathway of Crisaborole

Crisaborole_Pathway cluster_cell Inflammatory Cell Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cyclic AMP (cAMP) PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-13, etc.) NFkB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation Drives

Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and subsequent reduction of inflammatory signaling.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of Crisaborole and its effects.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of Crisaborole on PDE4 in a biochemical assay.

Materials:

  • Recombinant human PDE4B2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8.3 mM MgCl₂, 1.7 mM EGTA)

  • cAMP substrate

  • Crisaborole (or other test compounds)

  • Rolipram (as a positive control inhibitor)

  • AMP detection kit (e.g., PDELight HTS cAMP Phosphodiesterase Assay Kit)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of Crisaborole and the positive control, Rolipram, in the assay buffer.

  • In a microplate, add the diluted test compounds or controls.

  • Add the recombinant human PDE4B2 enzyme to each well.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of AMP produced using a suitable detection kit, following the manufacturer's instructions.[7]

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of PDE4 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the measurement of cytokine release from human PBMCs following treatment with Crisaborole.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS) or other stimulants (e.g., PHA, PMA)

  • Crisaborole

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

  • Cell culture plates

  • Centrifuge

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]

  • Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration.

  • Seed the PBMCs into cell culture plates.

  • Pre-incubate the cells with various concentrations of Crisaborole for a specified time.

  • Stimulate the cells with a pro-inflammatory agent like LPS to induce cytokine production.

  • Incubate the cells for a suitable period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

In Vivo Atopic Dermatitis Mouse Model

This protocol outlines the induction of an atopic dermatitis-like phenotype in mice and the evaluation of topical Crisaborole treatment.

Materials:

  • BALB/c or C57BL/6 mice

  • Sensitizing agent (e.g., 2,4-Dinitrochlorobenzene - DNCB)

  • Crisaborole ointment (e.g., 2%)

  • Vehicle control ointment

  • Calipers for measuring ear thickness

  • Scoring system for skin lesions (e.g., based on erythema, edema, excoriation, and dryness)

Procedure:

  • Sensitization Phase: Apply a solution of DNCB to the shaved abdominal skin of the mice.

  • Challenge Phase: After a set period (e.g., 5 days), repeatedly apply a lower concentration of DNCB to a specific skin area (e.g., the ear or shaved back) to elicit an inflammatory response.

  • Treatment Phase: Once atopic dermatitis-like lesions are established, topically apply Crisaborole ointment or the vehicle control to the affected areas daily for a defined treatment period.[3]

  • Assessment:

    • Measure ear thickness regularly using calipers as an indicator of edema.

    • Score the severity of skin lesions based on a pre-defined scoring system.

    • At the end of the study, collect skin tissue for histological analysis to assess epidermal thickness and immune cell infiltration.

    • Homogenize skin tissue to measure cytokine levels via ELISA or qPCR.

Experimental Workflow for In Vivo Atopic Dermatitis Model

in_vivo_workflow cluster_workflow In Vivo Atopic Dermatitis Model Workflow start Start sensitization Sensitization Phase (e.g., DNCB on abdomen) start->sensitization challenge Challenge Phase (e.g., DNCB on ear/back) sensitization->challenge treatment Treatment Phase (Topical Crisaborole vs. Vehicle) challenge->treatment assessment Assessment (Ear thickness, Skin scoring) treatment->assessment analysis Terminal Analysis (Histology, Cytokine levels) assessment->analysis end End analysis->end

Caption: A typical workflow for inducing and treating atopic dermatitis in a mouse model.

References

Crisaborole-d4: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Crisaborole-d4 in research, focusing on its role as an internal standard in bioanalytical assays for the quantification of the non-steroidal anti-inflammatory drug, Crisaborole. This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of signaling pathways and experimental workflows.

Core Application: Internal Standard in Bioanalysis

This compound is the deuterium-labeled analogue of Crisaborole.[1] In research, its primary and critical function is to serve as an internal standard (IS) for the accurate quantification of Crisaborole in biological samples, most commonly plasma.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry-based bioanalysis. It compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[1]

Bioanalytical Methodologies: Quantification of Crisaborole

The quantification of Crisaborole in biological matrices is predominantly achieved through Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2] These methods are validated to meet the stringent regulations of bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Sample Preparation

Two primary methods for extracting Crisaborole and this compound from plasma are protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a rapid and straightforward method. A common protocol involves the addition of acetonitrile to the plasma sample, which denatures and precipitates plasma proteins.[2] After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.[2]

  • Liquid-Liquid Extraction: This technique offers a cleaner extract. After fortifying the plasma sample with this compound, it is acidified and extracted with an organic solvent mixture, such as hexane, methyl tert-butyl ether, and/or dichloromethane.[3] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the UHPLC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions

The separation of Crisaborole and this compound is typically performed on a C18 reverse-phase column.[3][4] The mobile phase often consists of a mixture of an aqueous component (e.g., water with additives like oxalic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[2][3]

Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).[2][4] The specific precursor-to-product ion transitions for Crisaborole and this compound are monitored for quantification.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for Crisaborole using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Crisaborole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Crisaborole250.0118.0Negative ESI[2]
This compound (IS)254.0121.9Negative ESI[2]
Crisaborole (as oxalic acid adduct)322250Negative ESI[3]
This compound (IS, as oxalic acid adduct)326254Negative ESI[3]

Table 2: Performance Characteristics of Validated UHPLC-MS/MS Assays

ParameterMethod 1Method 2
Reference Feng et al. (2023)[2]A study cited in "Predictors of Systemic Exposure to Topical Crisaborole"[3]
Matrix Human PlasmaHuman Plasma
Internal Standard This compoundThis compound
Calibration Range 0.20 - 80 ng/mL0.200 - 100 ng/mL
Intra-day Precision (%RSD) < 9.17%Not Reported
Inter-day Precision (%RSD) < 9.17%Not Reported
Accuracy -2.29% to 6.33%Not Reported
Extraction Recovery (Crisaborole) 84.61%Not Reported
Extraction Recovery (this compound) 91.43%Not Reported

Experimental Protocols

Protocol 1: UHPLC-MS/MS Quantification of Crisaborole in Human Plasma by Protein Precipitation

This protocol is adapted from the methodology described by Feng et al. (2023).[2]

  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add a specified amount of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UHPLC-MS/MS Analysis:

    • Inject a 5 µL aliquot of the reconstituted sample onto a C18 UHPLC column.

    • Perform chromatographic separation using a gradient elution with acetonitrile and water.

    • Detect the analytes using a tandem mass spectrometer in negative ESI mode.

    • Monitor the MRM transitions of m/z 250.0 → 118.0 for Crisaborole and m/z 254.0 → 121.9 for this compound.

  • Data Analysis:

    • Quantify Crisaborole concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Protocol 2: Quantification of Crisaborole in Plasma by Liquid-Liquid Extraction

This protocol is a generalized representation based on the description in a pharmacokinetic study.[3]

  • Sample Preparation:

    • Take a known volume of plasma and place it in an ice bath.

    • Acidify the plasma with 1% (v/v) phosphoric acid.

    • Fortify the sample with this compound as the internal standard.

    • Perform liquid-liquid extraction using a mixture of hexane, methyl tert-butyl ether, and/or dichloromethane.

    • Separate the organic layer and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • Chromatographic Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 HPLC column.

    • Use an isocratic elution with a mobile phase containing aqueous and methanol- or acetonitrile-based components with oxalic acid.

  • Mass Spectrometric Detection:

    • Detect the analytes as oxalic acid adducts by tandem mass spectrometry with negative ion electrospray.

    • Monitor the ion transitions m/z 322 → 250 for Crisaborole and m/z 326 → 254 for this compound.

Visualizations

Signaling Pathway of Crisaborole

The parent compound, Crisaborole, is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, Crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This, in turn, is thought to reduce the production of pro-inflammatory cytokines, which are key mediators in inflammatory skin conditions like atopic dermatitis.

Crisaborole_Signaling_Pathway Crisaborole's Mechanism of Action cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-2, IL-5) PKA->Cytokines Inhibits Production Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Crisaborole in plasma samples using this compound.

Bioanalytical_Workflow Bioanalytical Workflow for Crisaborole Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon UPLC UHPLC Separation (C18 Column) Recon->UPLC MS Tandem MS/MS Detection (MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: A typical bioanalytical workflow using this compound.

References

Understanding the Deuterium Labeling of Crisaborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory drug approved for the treatment of mild-to-moderate atopic dermatitis.[1][2][3] It is a phosphodiesterase-4 (PDE4) inhibitor, which works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), thereby reducing the production of pro-inflammatory cytokines.[1][2][3] The unique boron-containing structure of crisaborole facilitates its penetration through the skin.[4] Deuterium labeling is a strategy used in drug development to alter the pharmacokinetic profile of a molecule, often to improve its metabolic stability through the kinetic isotope effect. This technical guide provides an in-depth overview of the deuterium labeling of crisaborole, focusing on its synthesis, metabolism, and analytical applications.

Metabolism of Crisaborole

Crisaborole is rapidly and extensively metabolized into two major inactive metabolites.[1][2][5] The primary metabolic pathway involves hydrolysis of the benzoxaborole ring.[1][2][5]

  • Metabolite 1: 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol

  • Metabolite 2: 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid

The rapid conversion to inactive metabolites limits the systemic exposure to the active drug.[4]

Signaling Pathway of Crisaborole

Crisaborole Signaling Pathway Crisaborole Crisaborole PDE4 Phosphodiesterase-4 (PDE4) Crisaborole->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) cAMP->ProInflammatory_Cytokines downregulates production of Inflammation Inflammation ProInflammatory_Cytokines->Inflammation promotes

Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

Deuterium Labeled Crisaborole: Crisaborole-d4

The most well-documented deuterated version of crisaborole is This compound . In this molecule, the four hydrogen atoms on the 4-cyanophenoxy ring are replaced with deuterium atoms.

Chemical Name: 4-((1-Hydroxy-1,3-dihydrobenzo[c][1][6]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4

Currently, the primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of crisaborole in biological matrices. There is no publicly available data to suggest that this compound has been investigated for therapeutic use or to intentionally alter the drug's pharmacokinetic profile for improved efficacy or safety.

Quantitative Data

Pharmacokinetic Parameters of Crisaborole (Non-deuterated)

The following table summarizes the pharmacokinetic parameters of non-deuterated crisaborole from a study in pediatric patients with atopic dermatitis.

ParameterValue (Mean ± SD)
Cmax (ng/mL) 127 ± 196
AUC0-12 (ng*h/mL) 949 ± 1240
Tmax (hours) 3.0
Protein Binding 97%

Data from a study in pediatric subjects aged 2 to 17 years with mild to moderate atopic dermatitis.[2]

Comparative Data for Deuterated Crisaborole (Therapeutic Use)

There is currently no published data available from clinical or preclinical studies comparing the pharmacokinetics, efficacy, or safety of deuterated crisaborole with non-deuterated crisaborole for therapeutic purposes.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known synthesis methods for crisaborole. One common method involves the reaction of a suitably protected 5-hydroxy-1,3-dihydro-2,1-benzoxaborole derivative with a deuterated 4-fluorobenzonitrile.

Materials:

  • 5-hydroxy-1,3-dihydro-2,1-benzoxaborole (or a protected precursor)

  • 4-fluorobenzonitrile-2,3,5,6-d4

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1 equivalent of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole, 1.1 equivalents of 4-fluorobenzonitrile-2,3,5,6-d4, and 1.5 equivalents of potassium carbonate.

  • Add a suitable volume of N,N-dimethylformamide to dissolve the reactants.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature and filter to remove solid potassium carbonate.

  • Pour the filtrate into ice water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by trituration with n-hexane, followed by filtration and drying to yield this compound.

Hypothetical Metabolic Stability Assay of this compound in Human Liver Microsomes

This protocol describes a typical in vitro experiment to assess the metabolic stability of a test compound.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes and compare it to non-deuterated crisaborole.

Materials:

  • Crisaborole and this compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile

  • Internal standard (e.g., a structurally unrelated compound)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of crisaborole and this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and MgCl2.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (crisaborole or this compound).

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Metabolic Pathway of Crisaborole

Crisaborole Metabolism Crisaborole Crisaborole Metabolite1 Metabolite 1 (5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol) Crisaborole->Metabolite1 Hydrolysis Metabolite2 Metabolite 2 (5-(4-cyanophenoxy)-2-hydroxyl benzoic acid) Metabolite1->Metabolite2 Oxidation

Caption: Primary metabolic pathway of Crisaborole.

Bioanalytical Workflow Using this compound

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Supernatant Supernatant_Collection->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Crisaborole / this compound) MS_Detection->Peak_Area_Ratio Concentration_Determination Determine Crisaborole Concentration from Calibration Curve Peak_Area_Ratio->Concentration_Determination

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

The deuterium labeling of crisaborole, specifically as this compound, is currently established for its utility as an internal standard in pharmacokinetic and other quantitative bioanalytical studies. This application leverages the stable isotopic label for precise and accurate measurement of the parent drug. While deuterium labeling is a recognized strategy in drug development to enhance metabolic stability and improve pharmacokinetic properties, there is a notable absence of public data on the therapeutic investigation of deuterated crisaborole. The rapid hydrolysis of the benzoxaborole ring, being the primary metabolic pathway, suggests that deuteration of the 4-cyanophenoxy moiety might not significantly alter the overall metabolic clearance of the drug. However, without experimental data from studies such as the hypothetical metabolic stability assay described, this remains speculative. Future research could explore whether deuteration at other positions on the crisaborole molecule, particularly on the benzoxaborole ring, could impact its metabolic fate and potentially offer therapeutic advantages. Until such studies are conducted and published, the role of deuterated crisaborole in a therapeutic context remains an open question and an area for potential future investigation.

References

Crisaborole-d4 for Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Crisaborole-d4, a deuterated analog of the non-steroidal anti-inflammatory drug crisaborole, and its application in pharmacokinetic (PK) studies. This compound is an essential tool for the accurate quantification of crisaborole in biological matrices, serving as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide details the properties of this compound, its hypothetical synthesis, and established experimental protocols for its use in preclinical and clinical research.

Introduction to Crisaborole and the Role of this compound

Crisaborole, marketed as Eucrisa®, is a phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates inflammatory responses.[3][4][5] To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of crisaborole, sensitive and accurate bioanalytical methods are required.

This compound, with deuterium atoms incorporated into its structure, is chemically identical to crisaborole but has a higher molecular weight.[6][7][8] This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, making it an ideal internal standard for quantitative analysis.[1] The use of a SIL-IS like this compound is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of pharmacokinetic data.

Properties and Synthesis of this compound

Physicochemical Properties

A summary of the key physicochemical properties of Crisaborole and its deuterated analog are presented in Table 1.

PropertyCrisaboroleThis compound
IUPAC Name 4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)benzonitrile4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4
Molecular Formula C₁₄H₁₀BNO₃C₁₄H₆D₄BNO₃
Molecular Weight 251.05 g/mol 255.07 g/mol
Appearance White to off-white solidWhite to off-white solid
CAS Number 906673-24-3Not available

Data sourced from commercial suppliers and chemical databases.[6][7][8]

Quality Specifications for Pharmacokinetic Studies

For its use as an internal standard, this compound must meet stringent quality criteria. A typical Certificate of Analysis would include the specifications outlined in Table 2.

ParameterSpecification
Chemical Purity (HPLC) >98%
Isotopic Purity >95% Deuterium incorporation
Identity (¹H-NMR, MS) Conforms to structure

Data based on typical specifications from commercial suppliers.[2][6]

Hypothetical Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of crisaborole and general methods for deuterium labeling. A potential approach involves the deuteration of a key intermediate, 4-bromophenol, followed by a multi-step synthesis.

A workflow for this hypothetical synthesis is presented below.

G cluster_synthesis Hypothetical Synthesis of this compound A 4-Bromophenol B 4-Bromophenol-d4 A->B Deuteration (e.g., acid-catalyzed exchange with D2O) C 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile-d4 B->C Williamson Ether Synthesis with 4-fluorobenzonitrile D 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile-d4 C->D Miyaura Borylation E This compound D->E Reduction and Cyclization

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols for Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol describes a typical pharmacokinetic study in rats following topical administration of crisaborole.

Objective: To determine the pharmacokinetic profile of crisaborole in rats after a single topical application.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Crisaborole ointment (2%)

  • This compound (for internal standard)

  • Anesthesia (e.g., isoflurane)

  • Clippers

  • Dosing template (e.g., 2 cm x 5 cm)

  • Occlusive dressing

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation: Acclimatize rats for at least 3 days prior to the study. The day before dosing, shave an area on the dorsal back of each rat.

  • Dosing: Anesthetize the rats. Apply a uniform layer of crisaborole ointment (e.g., 100 mg/kg) to the shaved area using a dosing template. Cover the application site with an occlusive dressing to prevent ingestion.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

The workflow for this in vivo study is illustrated below.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow prep Animal Preparation (Acclimatization, Shaving) dose Topical Dosing of Crisaborole Ointment prep->dose sample Serial Blood Sampling dose->sample process Plasma Separation (Centrifugation) sample->process store Sample Storage (-80°C) process->store analyze LC-MS/MS Bioanalysis store->analyze G cluster_metabolism Crisaborole Metabolic Pathway Crisaborole Crisaborole Metabolite1 Metabolite 1 (AN7602) 5-(4-cyanophenoxy)-2-hydroxybenzylalcohol Crisaborole->Metabolite1 Hydrolysis Metabolite2 Metabolite 2 (AN8323) 5-(4-cyanophenoxy)-2-hydroxybenzoic acid Metabolite1->Metabolite2 Oxidation cluster_pathway Crisaborole Mechanism of Action Crisaborole Crisaborole PDE4 PDE4 Crisaborole->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Production Inflammation Inflammation Cytokines->Inflammation Leads to

References

Isotopic Enrichment of Crisaborole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Crisaborole-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Crisaborole. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure the precise quantification of Crisaborole in biological matrices.[1][2] This document outlines a feasible synthetic pathway, detailed experimental protocols, methods for analytical characterization, and the mechanism of action of Crisaborole.

Overview of this compound

This compound is a stable isotope-labeled version of Crisaborole where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. The specific IUPAC name is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[2] This specific labeling provides a distinct mass difference from the parent compound, making it an ideal internal standard for mass spectrometry-based assays. Commercial suppliers typically offer this compound with a high degree of isotopic enrichment, often exceeding 95%.[5]

Table 1: Technical Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₆D₄BNO₃[1][5][6]
Molecular Weight255.07 g/mol [1][6]
Isotopic Enrichment>95%[5]
Chemical Purity (HPLC)>95%[5]
AppearanceOff-white to light yellow solid[1]

Synthetic Pathway and Isotopic Enrichment Strategy

The synthesis of this compound involves a multi-step process designed to introduce deuterium at specific positions on the aromatic ring of a key precursor, followed by coupling to the benzoxaborole moiety. A plausible and efficient synthetic strategy is outlined below.

Logical Workflow for the Synthesis of this compound

The overall synthetic workflow can be visualized as a three-stage process:

  • Deuteration of a suitable aromatic precursor: This step is critical for achieving high isotopic enrichment.

  • Functional group transformation: The deuterated precursor is then converted into the key intermediate, 4-hydroxybenzonitrile-d4.

  • Final coupling: The deuterated intermediate is coupled with the benzoxaborole fragment to yield the final product, this compound.

G cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Functional Group Transformation cluster_2 Stage 3: Final Coupling A 4-Aminophenol B 4-Aminophenol-2,3,5,6-d4 A->B D2O, HCl (cat.), Microwave Irradiation C 4-Hydroxybenzonitrile-2,3,5,6-d4 B->C Sandmeyer Reaction (NaNO2, H2SO4; CuCN, KCN) E This compound C->E D Protected 5-bromo-1,3-dihydro- 1-hydroxy-2,1-benzoxaborole D->E Williamson Ether Synthesis (Base, e.g., K2CO3)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key stages of this compound synthesis. These protocols are constructed based on established chemical transformations and may require optimization for specific laboratory conditions.

Stage 1: Synthesis of 4-Aminophenol-2,3,5,6-d4

This protocol is adapted from a method for the selective deuteration of 4-aminophenol.

Protocol:

  • To a microwave reactor vessel, add 4-aminophenol (e.g., 400 mg).

  • Add deuterium oxide (D₂O, e.g., 4 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 50 µL).

  • Seal the vessel and subject the mixture to microwave irradiation at 180 °C for a specified duration (e.g., 3-4 hours) to achieve high levels of deuteration. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

  • After cooling, evaporate the solvent under reduced pressure.

  • For enhanced enrichment, the process can be repeated by adding fresh D₂O and catalyst and subjecting the mixture to another round of microwave irradiation.

  • The resulting deuterated 4-aminophenol can be purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol-d6).

Stage 2: Synthesis of 4-Hydroxybenzonitrile-2,3,5,6-d4 via Sandmeyer Reaction

This protocol describes the conversion of the deuterated 4-aminophenol to deuterated 4-hydroxybenzonitrile. The Sandmeyer reaction is a well-established method for converting aromatic amines to various functional groups, including nitriles.

Protocol:

  • Diazotization:

    • Dissolve 4-aminophenol-2,3,5,6-d4 in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a suitable base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude 4-hydroxybenzonitrile-2,3,5,6-d4 can be purified by column chromatography on silica gel.

Stage 3: Synthesis of this compound

This final step involves the coupling of the deuterated 4-hydroxybenzonitrile with a protected form of the benzoxaborole moiety, typically via a Williamson ether synthesis.

Protocol:

  • In a reaction flask, combine 4-hydroxybenzonitrile-2,3,5,6-d4, a protected 5-bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (e.g., protected with a suitable group like a pinacol ester), and a base such as potassium carbonate.

  • Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the crude product and wash with water.

  • Deprotection of the boronic acid protecting group can be achieved under appropriate conditions (e.g., acidic hydrolysis).

  • The final product, this compound, can be purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.

Quantitative Data

The following table summarizes the expected materials and typical outcomes for the synthesis of this compound. Yields and isotopic purity are representative and may vary depending on reaction conditions and optimization.

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepStarting MaterialKey ReagentsProductTypical YieldExpected Isotopic Purity
14-AminophenolD₂O, HCl (cat.), Microwave4-Aminophenol-d₄80-90%>98%
24-Aminophenol-d₄NaNO₂, H₂SO₄, CuCN, KCN4-Hydroxybenzonitrile-d₄60-70%>98%
34-Hydroxybenzonitrile-d₄, Protected 5-bromo-benzoxaboroleK₂CO₃, DMFCrisaborole-d₄70-80%>98%
Overall Crisaborole-d₄ 34-50% >95%

Analytical Techniques for Isotopic Enrichment Determination

The determination of isotopic enrichment is crucial to validate the synthesis of this compound and to ensure its suitability as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS can accurately determine the mass-to-charge ratio (m/z) of the parent and deuterated compounds, allowing for the quantification of different isotopologues.

Experimental Protocol:

  • Prepare solutions of Crisaborole and this compound at a known concentration.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Acquire the full scan mass spectra for both compounds.

  • The isotopic distribution of the molecular ion cluster for this compound is analyzed. The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR can be used to directly observe the deuterium signals.

Experimental Protocol:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 of the benzonitrile ring confirms successful deuteration.

  • Integration of the residual proton signals against a known internal standard can provide a quantitative measure of the isotopic enrichment.

  • Acquire a ²H NMR spectrum to directly observe the deuterium signals and confirm their positions.

Mechanism of Action: PDE4 Inhibition

Crisaborole exerts its therapeutic effect in atopic dermatitis by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory cascade.[3][4][7]

G cluster_0 Inflammatory Cell cluster_1 Result ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP G-protein activation PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) CREB->Cytokines Inhibits Transcription Inflammation Reduced Inflammation Cytokines->Inflammation Leads to Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Figure 2: Signaling pathway of Crisaborole as a PDE4 inhibitor.

In inflammatory cells, PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP).[8] By inhibiting PDE4, Crisaborole increases the intracellular levels of cAMP.[3][4][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-13.[7][10][11] This ultimately results in the alleviation of the inflammatory symptoms associated with atopic dermatitis.[8][12][13]

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Quantification of Crisaborole using Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis. Accurate and reliable quantification of Crisaborole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Crisaborole in human plasma, utilizing its deuterated analog, Crisaborole-d4, as an internal standard (IS) to ensure high accuracy and precision.

Mechanism of Action

Crisaborole exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP helps to reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.

Crisaborole_Mechanism_of_Action Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Inflammation Pro-inflammatory Cytokine Production cAMP->Inflammation Inhibits Reduction Reduction

Figure 1: Crisaborole's Mechanism of Action.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Crisaborole from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample.

  • Add 300 µL of chilled acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Crisaborole250.0118.025
This compound254.0121.925

Note: Collision energy may require optimization depending on the instrument used.

Method Validation Data

The presented method has been validated based on published data. Key validation parameters are summarized below.

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.20 - 80 ng/mL (r² > 0.99)
Accuracy -2.29% to 6.33%
Precision (Intra-day) < 9.17%
Precision (Inter-day) < 9.17%
Extraction Recovery Crisaborole: ~84.6%this compound: ~91.4%
Matrix Effect Not significant
Stability Stable under various storage conditions

Experimental Workflow

The overall workflow for the quantification of Crisaborole in plasma is depicted below.

Crisaborole_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) Plasma->IS Precipitate Add Acetonitrile (300 µL) IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Crisaborole Calibrate->Quantify

Application Note: High-Throughput Quantification of Crisaborole in Human Plasma Using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of crisaborole in human plasma. The protocol utilizes Crisaborole-d4 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1] The methodology involves a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[2][3] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of pro-inflammatory cytokines.[2][4][5] Accurate quantification of crisaborole in biological matrices is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a UPLC-MS/MS assay designed for the reliable measurement of crisaborole in human plasma.

Signaling Pathway of Crisaborole

Crisaborole exerts its anti-inflammatory effects by targeting the phosphodiesterase 4 (PDE4) enzyme. In inflammatory cells, overactive PDE4 degrades cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP), leading to an overproduction of inflammatory cytokines. Crisaborole inhibits PDE4, preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to a reduction in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response associated with atopic dermatitis.[4][5][6]

Crisaborole_Pathway cluster_cell Inflammatory Cell cAMP cAMP AMP AMP cAMP->AMP Degradation Cytokines Pro-inflammatory Cytokines cAMP->Cytokines Reduces Production PDE4 PDE4 PDE4->cAMP Catalyzes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Inflammation Inflammation Cytokines->Inflammation

Mechanism of action of crisaborole.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for the quantification of crisaborole in human plasma.

Materials and Reagents
  • Crisaborole analytical standard

  • This compound internal standard (IS)[1]

  • Acetonitrile (UPLC-MS grade)

  • Methanol (UPLC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 4500 or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well collection plates

Experimental Workflow

The overall experimental workflow consists of sample preparation, UPLC separation, and MS/MS detection.

Experimental_Workflow cluster_prep Protein Precipitation cluster_analysis Analysis start Start: Human Plasma Sample prep Sample Preparation start->prep add_is Add this compound (IS) prep->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis injection Inject into UPLC analysis->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data Data Processing & Quantification detection->data end End: Crisaborole Concentration data->end

UPLC-MS/MS experimental workflow.
Detailed Methodologies

1. Preparation of Stock and Working Solutions

  • Crisaborole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of crisaborole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[7]

  • Working Solutions: Prepare serial dilutions of the crisaborole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same solvent.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate for analysis.

3. UPLC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
UPLC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Run TimeApproximately 3-4 minutes
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Crisaborolem/z 250.1 → 117.9[8]
This compoundm/z 254.1 → 122.1[8]

Data Presentation

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Crisaborole0.20 - 100> 0.99

The validated linear range for crisaborole was demonstrated from 0.200 to 100 ng/mL, with a lower limit of quantification (LLOQ) of 0.200 ng/mL.[8]

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC0.20< 15< 1585 - 115
Low QC0.60< 15< 1585 - 115
Mid QC30.0< 15< 1585 - 115
High QC75.0< 15< 1585 - 115

The intra- and inter-day precision was found to be less than 9.17%, with accuracy ranging from -2.29% to 6.33% across all quality control samples, meeting regulatory requirements for bioanalytical method validation.[3]

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of crisaborole in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies in a regulated bioanalytical environment.

References

Application Note: High-Throughput Bioanalytical Method for Crisaborole in Human Plasma using UPLC-MS/MS with Crisaborole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Crisaborole in human plasma. The method utilizes Crisaborole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making this method suitable for high-throughput pharmacokinetic and bioequivalence studies. The method was developed and validated based on established regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1][2] Understanding the pharmacokinetic profile of Crisaborole is crucial for optimizing its therapeutic use and ensuring patient safety. A reliable bioanalytical method is essential for accurately measuring Crisaborole concentrations in biological matrices. This application note details a validated UPLC-MS/MS method employing this compound as an internal standard for the precise quantification of Crisaborole in human plasma.[3] this compound is a deuterium-labeled analog of Crisaborole, making it an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the analyte.[3]

Experimental

Materials and Reagents
  • Crisaborole reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (screened)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad 4500 or equivalent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Crisaborole and this compound.

Table 1: UPLC Conditions

ParameterCondition 1Condition 2
Column Xterra C18, 100 x 4.6 mm, 5 µm[4]Ultimate XB C18, 2.1 x 50.0 mm, 3.0 µm[5]
Mobile Phase A 10mM Ammonium acetate buffer (pH 4.5)[4]Water with 5 mmol/L ammonium acetate and 0.1% formic acid[6]
Mobile Phase B Methanol[4]Acetonitrile-water (95:5, v/v)[6]
Gradient 10:90 (A:B)[4]Not specified[5][6]
Flow Rate 0.5 mL/min[4][7]0.9 mL/min[6]
Column Temperature 40°C[7]Not specified
Injection Volume 10 µL[7]Not specified
Run Time 2.0 min[4][7]3.3 min[1]

Table 2: Mass Spectrometry Conditions

ParameterCondition 1Condition 2
Ionization Mode Electrospray Ionization (ESI), Negative[1][5]Electrospray Ionization (ESI), Positive[8]
Monitoring Mode Multiple Reaction Monitoring (MRM)[1][5]Multiple Reaction Monitoring (MRM)[8]
Crisaborole Transition m/z 250.0 → 118.0[1]m/z 252.1 → 222.1[4]
This compound Transition m/z 254.0 → 121.9[1]m/z 256.1 → 222.1[4]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Crisaborole and this compound and dissolve in 10 mL of methanol to prepare individual stock solutions.[7] Store at 2-8°C.[7]

  • Working Solutions: Prepare working solutions of Crisaborole by serial dilution of the stock solution with the mobile phase.[7] Prepare a working solution of this compound (e.g., 100 ng/mL).[7]

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Crisaborole working solutions into screened human plasma to prepare calibration standards and quality control samples at various concentration levels.

Sample Preparation (Protein Precipitation)

This protocol is based on a simple and rapid protein precipitation method.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma sample is_addition 2. Add 50 µL of this compound IS solution plasma->is_addition vortex1 3. Vortex mix for 1 minute is_addition->vortex1 precipitation 4. Add 300 µL of Acetonitrile vortex1->precipitation vortex2 5. Vortex mix for 5 minutes precipitation->vortex2 centrifuge 6. Centrifuge at 12,000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer supernatant to a clean tube centrifuge->supernatant inject 8. Inject into UPLC-MS/MS system supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Sample Preparation (Liquid-Liquid Extraction)

An alternative liquid-liquid extraction method can also be employed.

G cluster_lle Liquid-Liquid Extraction Workflow plasma 1. Aliquot 100 µL of plasma sample is_addition 2. Add 50 µL of this compound IS solution plasma->is_addition extraction_solvent 3. Add 2.5 mL of Dichloromethane is_addition->extraction_solvent vortex 4. Vortex mix for 5 minutes extraction_solvent->vortex centrifuge 5. Centrifuge at 5000 rpm for 10 minutes vortex->centrifuge transfer 6. Transfer the organic layer centrifuge->transfer evaporate 7. Evaporate to dryness under Nitrogen transfer->evaporate reconstitute 8. Reconstitute with 200 µL of mobile phase evaporate->reconstitute inject 9. Inject into UPLC-MS/MS system reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented in the table below.

Table 3: Method Validation Parameters

ParameterResult (Study 1)Result (Study 2)
Linearity Range 0.20 - 80 ng/mL[1]75.00 - 225.00 ng/ml[4]
Correlation Coefficient (r²) > 0.99[1]> 0.999[4]
Intra-day Precision (%RSD) < 9.17%[1]Not Reported
Inter-day Precision (%RSD) < 9.17%[1]Not Reported
Accuracy -2.29% to 6.33%[1]Not Reported
Extraction Recovery (Crisaborole) 84.61%[1]Not Reported
Extraction Recovery (this compound) 91.43%[1]Not Reported
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[5]75.00 ng/mL[4]

Application

This validated UPLC-MS/MS method was successfully applied to a clinical pharmacokinetic study in healthy subjects who received a topical application of Crisaborole ointment.[1] The method demonstrated sufficient sensitivity and robustness for the accurate determination of plasma Crisaborole concentrations, enabling the characterization of its absorption, distribution, metabolism, and excretion.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Crisaborole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for supporting pharmacokinetic and bioequivalence studies in drug development.

References

Application Note: Quantification of Crisaborole in Human Plasma using a Validated UHPLC-MS/MS Method with Crisaborole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and rapid quantification of Crisaborole in human plasma using an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Crisaborole-d4, ensures high accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure and a rapid chromatographic runtime, making it suitable for high-throughput pharmacokinetic studies in clinical and research settings. This document outlines the necessary reagents, instrumentation, and step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with validated performance characteristics.

Introduction

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.[1] Accurate measurement of its systemic concentration in human plasma is crucial for pharmacokinetic assessments and to understand its safety profile.[1][2] The use of a deuterated internal standard, this compound, is essential for correcting potential variations during sample preparation and analysis, thereby enhancing the reliability of the quantification.[1][3] This application note details a validated UHPLC-MS/MS method for the determination of Crisaborole in human plasma, offering high sensitivity and a broad linear range.

Experimental

Materials and Reagents
  • Crisaborole analytical standard

  • This compound internal standard (IS)[3]

  • Acetonitrile (HPLC grade or higher)[1]

  • Dichloromethane (HPLC grade or higher)[4]

  • Methanol (HPLC grade or higher)[4][5]

  • Ammonium acetate (LC-MS grade)[4][5]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA anticoagulant)[2]

Instrumentation
  • UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 4500 or equivalent)[6]

  • Analytical column: Xterra C18, 100 × 4.6 mm, 5 µm or Ultimate XB C18 column (2.1 × 50.0 mm, 3.0 µm)[4][5][6]

  • Centrifuge capable of 5000 rpm

  • Nitrogen evaporator

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Crisaborole and this compound and dissolve each in a 10 mL volumetric flask with methanol.[4]

  • Working Standard Solutions: Prepare serial dilutions of the Crisaborole primary stock solution with the mobile phase to create calibration standards.[4]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the mobile phase.[4]

Sample Preparation

Two primary methods for sample preparation are presented below: Protein Precipitation (Method A) and Liquid-Liquid Extraction (Method B).

Method A: Protein Precipitation [1]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction [4]

  • To a polypropylene tube, add 100 µL of the plasma sample.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 2.5 mL of dichloromethane and vortex for 5 minutes.[4]

  • Centrifuge at 5000 rpm for 10 minutes at 20°C.[4]

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.[4]

  • Reconstitute the residue with 200 µL of the mobile phase.[4]

UHPLC-MS/MS Analysis

Chromatographic Conditions

ParameterCondition 1Condition 2
Column Xterra C18, 100 × 4.6 mm, 5µm[4][5]Ultimate XB C18, 2.1 × 50 mm, 3.0 µm[6]
Mobile Phase A 10mM Ammonium Acetate Buffer (pH 4.5)[4][5]Water with 0.1% Formic Acid
Mobile Phase B Methanol[4][5]Acetonitrile
Gradient Isocratic: 10:90 (A:B)[4][5]Gradient elution[1]
Flow Rate 0.5 mL/min[4][5]0.4 mL/min
Injection Volume 10 µL5 µL
Column Temperature Ambient40°C
Run Time 2.0 min[4][5]3.3 min[1]

Mass Spectrometric Conditions

ParameterCrisaboroleThis compound
Ionization Mode Negative Electrospray Ionization (ESI-)[1]Negative Electrospray Ionization (ESI-)[1]
MRM Transition (m/z) 250.0 → 118.0[1] or 252.1 → 222.1[4][5]254.0 → 121.9[1] or 256.1 → 222.1[4][5]
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Declustering Potential Optimized for specific instrumentOptimized for specific instrument

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Crisaborole in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 0.20 - 80 ng/mL[1] or 75.00 - 225.00 ng/mL[4][5]
Correlation Coefficient (r²) > 0.999[4][5]
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1][6]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 9.17%[1]< 9.17%[1]-2.29% to 6.33%[1]
Medium QC < 9.17%[1]< 9.17%[1]-2.29% to 6.33%[1]
High QC < 9.17%[1]< 9.17%[1]-2.29% to 6.33%[1]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)
Crisaborole 84.61%[1]
This compound 91.43%[1]

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_extraction Extraction cluster_analysis Analysis Plasma 100 µL Human Plasma Precipitation Add 300 µL Acetonitrile (Protein Precipitation) Plasma->Precipitation IS 50 µL this compound IS->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Analysis UHPLC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation Sample Preparation.

Analytical_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data Data Acquisition & Processing Autosampler Autosampler UHPLC UHPLC Column (e.g., C18) Autosampler->UHPLC Injection ESI Electrospray Ionization (ESI) UHPLC->ESI Elution MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CollisionCell Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS1->CollisionCell MS2 Quadrupole 3 (Q3) Product Ion Selection CollisionCell->MS2 Detector Detector MS2->Detector DataSystem Data System Detector->DataSystem

Caption: UHPLC-MS/MS Analytical Workflow.

References

Application Notes and Protocols for the Bioanalysis of Crisaborole Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of Crisaborole in biological matrices, specifically human plasma. The described methods utilize a deuterated internal standard (Crisaborole-d4) and are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals requiring robust and reproducible methods for pharmacokinetic studies and other clinical applications.

Introduction

Crisaborole is a non-steroidal, topical anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[2] Accurate quantification of Crisaborole in biological samples is crucial for pharmacokinetic assessments and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4][5]

This application note details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2][6] A summary of quantitative data from validated methods is presented, followed by step-by-step experimental protocols. Additionally, a diagram illustrating the mechanism of action of Crisaborole and a workflow for sample preparation are provided.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Crisaborole using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Analytical MethodUPLC-ESI-MS/MS / UHPLC-MS/MS[1][2]
Internal StandardThis compound[1][2][3]
Biological MatrixHuman Plasma[1][2][3]
Mass Transition (Crisaborole)m/z 252.1 → 222.1 / m/z 250.0 → 118.0 / m/z 250.1 → 117.9[1][2][3]
Mass Transition (this compound)m/z 256.1 → 222.1 / m/z 254.0 → 121.9 / m/z 254.1 → 122.1[1][2][3]
Ionization ModeNegative Electrospray Ionization (ESI-)[2][3]

Table 2: Method Validation and Performance Data

ParameterValueReference
Linearity Range75.00 - 225.00 ng/mL / 0.20 - 80 ng/mL / 0.200 - 100 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.999[1]
Intra-day Precision (%RSD)< 9.17%[2]
Inter-day Precision (%RSD)< 9.17%[2]
Accuracy-2.29% to 6.33%[2]
Average Extraction Recovery (Crisaborole)84.61%[2]
Average Extraction Recovery (this compound)91.43%[2]
Lower Limit of Quantification (LLOQ)0.200 ng/mL[3]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

3.1.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Crisaborole and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) to a final volume of 10 mL.[7][8]

  • Vortex thoroughly to ensure complete dissolution.

  • Store stock solutions at -20°C.

3.1.2. Working Standard and Internal Standard Solutions

  • Prepare intermediate and working standard solutions of Crisaborole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare the working internal standard solution (e.g., 50 ng/mL) by diluting the this compound stock solution with the same diluent.

3.1.3. Calibration Curve (CC) and Quality Control (QC) Samples

  • Prepare CC standards by spiking appropriate amounts of the Crisaborole working standard solutions into blank human plasma to achieve a concentration range (e.g., 0.20 to 100 ng/mL).[3]

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 30, and 75 ng/mL).[3]

Sample Preparation Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[2]

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working internal standard solution to each tube (except for blank samples, to which 50 µL of diluent is added).

  • Add 250 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, potentially reducing matrix effects.[3][6]

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 200 µL of plasma sample, CC standard, or QC sample into a 2 mL microcentrifuge tube.

  • Add 50 µL of the this compound working internal standard solution to each tube.

  • Add 1 mL of an appropriate organic solvent or solvent mixture (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and dichloromethane).[6]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent.

  • Vortex for 30 seconds and transfer to a vial for LC-MS/MS analysis.

Visualizations

Crisaborole Mechanism of Action

Crisaborole_Mechanism cluster_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Catalyzes AMP AMP cAMP->AMP Hydrolysis Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) cAMP->Cytokines Inhibits Release Inflammation Inflammation & Symptoms of Atopic Dermatitis Cytokines->Inflammation Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Spiking cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing Plasma Plasma Sample (CC, QC, or Unknown) IS Add Deuterated Internal Standard (this compound) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Option 1 LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE Option 2 Centrifuge_PPT Centrifugation PPT->Centrifuge_PPT Centrifuge_LLE Phase Separation (Centrifugation) LLE->Centrifuge_LLE Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Evaporate Evaporation Centrifuge_LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->Analysis

Caption: General workflow for Crisaborole sample preparation.

References

Application Note: High-Throughput Analysis of Crisaborole and its Metabolites Using Crisaborole-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of crisaborole and its two major inactive metabolites, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1) and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2), in human plasma.[1][2][3] The method utilizes a stable isotope-labeled internal standard, Crisaborole-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[4][5] The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detection. This method provides excellent linearity over a clinically relevant concentration range and has been validated according to regulatory guidelines.[4]

Introduction

Crisaborole is a non-steroidal, topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[1][6][7] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the inflammatory response by suppressing the release of pro-inflammatory cytokines.[3][6][8][9] Following topical application, crisaborole is absorbed into the skin and can reach systemic circulation.[3][10] It is extensively metabolized into two primary inactive metabolites.[1][2][3] The major metabolic pathway involves hydrolysis to form 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1), which is then oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2).[1][2][3]

Accurate measurement of crisaborole and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and ensuring safety and efficacy. The use of a deuterated internal standard, such as this compound, is essential for reliable bioanalysis.[11][12][13] Stable isotope-labeled internal standards co-elute with the analyte and exhibit similar ionization characteristics, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[11][12][14][15] This application note provides a detailed protocol for the quantitative analysis of crisaborole and its metabolites in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents
  • Crisaborole, this compound, Metabolite 1, and Metabolite 2 reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • UHPLC system coupled with a triple quadrupole mass spectrometer

  • Analytical column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Syringe pump for infusion experiments

Standard Solutions Preparation

Stock solutions of crisaborole, its metabolites, and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters for the analysis of crisaborole and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As per validated method, typically a gradient from 10% to 90% B over 3-5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Crisaborole 250.1117.922
This compound 254.1122.122
Metabolite 1 240.1133.018
Metabolite 2 256.1212.115

Note: The exact MRM transitions and collision energies may require optimization for different mass spectrometers.[5]

Results and Discussion

The developed method demonstrated excellent performance for the quantification of crisaborole and its metabolites.

Linearity and Sensitivity: The assay was linear over a concentration range of 0.20-80 ng/mL for crisaborole, with a lower limit of quantification (LLOQ) of 0.20 ng/mL.[4] Similar performance is expected for the metabolites.

Accuracy and Precision: The intra-day and inter-day precision was less than 9.17%, and the accuracy was within -2.29% to 6.33% for all QC samples, meeting the acceptance criteria of regulatory agencies.[4]

Recovery: The average extraction recovery was consistently high for both the analytes and the internal standard, with values of 84.61% for crisaborole and 91.43% for this compound.[4]

Matrix Effect: The use of the deuterated internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the plasma matrix, ensuring the reliability of the results.[11][12]

Visualizations

Crisaborole_Metabolism Crisaborole Crisaborole Metabolite1 Metabolite 1 (5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol) Crisaborole->Metabolite1 Hydrolysis Metabolite2 Metabolite 2 (5-(4-cyanophenoxy)-2-hydroxyl benzoic acid) Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of Crisaborole.

Experimental_Workflow Plasma Plasma Sample (100 µL) Add_IS Add this compound (10 µL) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for sample analysis.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degrades PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP PKA_active Protein Kinase A (Active) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) PKA_active->Cytokines Inhibits Transcription Inflammation Inflammation Cytokines->Inflammation Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Mechanism of action of Crisaborole.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of crisaborole and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make this method ideal for supporting clinical and preclinical studies of crisaborole. The inherent accuracy and precision afforded by the use of a stable isotope-labeled internal standard ensure data of the highest quality for pharmacokinetic and bioequivalence assessments.

References

Troubleshooting & Optimization

Technical Support Center: Crisaborole-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Crisaborole-d4 in biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions and working solutions?

A1: It is recommended to store this compound stock solutions in methanol at refrigerated conditions (2-8 °C) until analysis.[1] For long-term storage, -20°C is also a common practice for deuterated analytical standards to ensure stability. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: How stable is this compound in human plasma?

A2: this compound has demonstrated good stability in human plasma under various storage conditions. Published data indicates that it is stable for at least 36 hours at ambient (25°C) and refrigerated (2-8°C) temperatures. For long-term storage, it has been shown to be stable in plasma for at least 30 days at -30°C.

Q3: Can this compound undergo freeze-thaw cycles without degradation?

A3: While specific data for this compound is limited in the reviewed literature, the parent compound, Crisaborole, has been shown to be stable for at least three freeze-thaw cycles when stored at -20°C. Given the structural similarity, it is anticipated that this compound would exhibit similar stability. However, it is always best practice to minimize the number of freeze-thaw cycles for any analyte and its internal standard.

Q4: Is this compound susceptible to degradation when left on the benchtop in a biological matrix?

A4: Based on available data for the non-deuterated form, Crisaborole is stable in plasma for at least 6 hours at room temperature (24°C). This suggests that this compound is likely to be stable for typical sample processing times on the benchtop.

Q5: Are there any known issues with the stability of the deuterium label on this compound?

A5: While the reviewed literature does not indicate any specific issues with the deuterium labels on this compound, it is a known phenomenon that deuterium atoms can sometimes undergo back-exchange with hydrogen atoms from the surrounding solvent, especially under acidic or basic conditions. To mitigate this potential issue, it is advisable to maintain neutral pH conditions during sample preparation and storage whenever possible.

Quantitative Stability Data

The following tables summarize the stability of Crisaborole and this compound under various conditions as reported in the literature.

Table 1: Solution Stability of this compound

ConditionDurationMatrixAnalyteConcentration (ng/mL)% Difference from Initial
Ambient Temperature (25°C)36 hoursAqueousThis compound100.0Not explicitly stated, but method deemed stable
Refrigerated (2-8°C)36 hoursAqueousThis compound100.0Not explicitly stated, but method deemed stable

Data synthesized from Rao et al., 2019.

Table 2: Stability of Crisaborole in Human Plasma (as a proxy for this compound)

Stability TestStorage ConditionDuration / CyclesLow QC (1.56 µg/mL) Recovery (%)Medium QC (12.5 µg/mL) Recovery (%)High QC (100 µg/mL) Recovery (%)
Autosampler Stability24°C12 hours102.6102.098.2
Bench-top Stability24°C6 hours99.4101.598.8
Freeze-Thaw Stability-20°C to 24°C3 cycles101.999.899.1
Long-Term Stability-20°C30 days105.998.292.5

Data adapted from Mohd Jaafar et al., 2024 for Crisaborole. While this data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.

Experimental Protocols

Protocol for Assessment of Freeze-Thaw Stability

This protocol is a general guideline for assessing the freeze-thaw stability of this compound in a biological matrix like human plasma.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_qc Prepare low and high concentration QC samples in the biological matrix aliquot Aliquot samples into multiple single-use vials prep_qc->aliquot freeze1 Freeze samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours aliquot->freeze1 thaw1 Thaw samples unassisted at room temperature freeze1->thaw1 refreeze1 Refreeze for at least 12 hours thaw1->refreeze1 repeat_cycles Repeat for the desired number of cycles (typically 3) refreeze1->repeat_cycles extract Extract this compound from the thawed samples after the final cycle repeat_cycles->extract analyze Analyze the samples using a validated LC-MS/MS method extract->analyze compare Compare the results to freshly prepared control samples analyze->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol for Assessment of Bench-Top Stability

This protocol outlines the procedure for evaluating the stability of this compound in a biological matrix at room temperature.

G cluster_prep Sample Preparation cluster_incubation Bench-Top Incubation cluster_analysis Analysis prep_qc Prepare low and high concentration QC samples in the biological matrix thaw Thaw frozen QC samples at room temperature prep_qc->thaw incubate Keep samples on the benchtop for a specified duration (e.g., 4, 8, 24 hours) thaw->incubate extract Extract this compound from the samples at the end of the incubation period incubate->extract analyze Analyze the samples using a validated LC-MS/MS method extract->analyze compare Compare the results to freshly prepared control samples analyze->compare

Caption: Workflow for Bench-Top Stability Assessment.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in biological matrices.

G cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue1 Poor Peak Shape Tailing or fronting peaks cause1a Column degradation issue1->cause1a cause1b Inappropriate mobile phase pH issue1->cause1b cause1c Sample solvent mismatch issue1->cause1c issue2 High Variability in Internal Standard Response Inconsistent peak areas for this compound cause2a Inconsistent sample extraction issue2->cause2a cause2b Pipetting errors issue2->cause2b cause2c Degradation of this compound issue2->cause2c issue3 Low Recovery Significant loss of this compound during sample preparation cause3a Suboptimal extraction solvent issue3->cause3a cause3b Adsorption to labware issue3->cause3b cause3c Incomplete protein precipitation issue3->cause3c issue4 Matrix Effects Ion suppression or enhancement cause4a Co-elution of endogenous matrix components issue4->cause4a cause4b Phospholipids from plasma/serum issue4->cause4b cause4c Ionization competition in the MS source issue4->cause4c sol1a Replace the analytical column cause1a->sol1a sol1b Optimize mobile phase composition cause1b->sol1b sol1c Ensure final sample solvent is similar to the mobile phase cause1c->sol1c sol2a Optimize and validate the extraction procedure cause2a->sol2a sol2b Calibrate pipettes and ensure proper technique cause2b->sol2b sol2c Re-evaluate stability under specific conditions cause2c->sol2c sol3a Test different extraction solvents or techniques (e.g., SPE, LLE) cause3a->sol3a sol3b Use silanized glassware or low-binding microplates cause3b->sol3b sol3c Optimize precipitation agent and conditions cause3c->sol3c sol4a Improve chromatographic separation cause4a->sol4a sol4b Incorporate a phospholipid removal step cause4b->sol4b sol4c Optimize MS source parameters cause4c->sol4c

Caption: Troubleshooting Guide for this compound Analysis.

References

Technical Support Center: Preventing Deuterium Exchange of Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and protocols to prevent the isotopic exchange of deuterium-labeled Crisaborole (Crisaborole-d4) in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol).[1] For this compound, which is used as an internal standard in quantitative analyses, this exchange compromises accuracy. If deuterium atoms are lost, the mass of the standard changes, leading to inaccurate measurements of the target analyte.[2]

Q2: Where are the deuterium labels on this compound and are they susceptible to exchange?

A2: this compound is chemically named 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.[5][6] The four deuterium atoms are located on the benzonitrile aromatic ring. Aromatic hydrogens/deuteriums are generally stable but can undergo exchange under certain conditions, particularly with acid catalysis.[7]

Q3: What is the mechanism of deuterium exchange for this compound in acidic conditions?

A3: In acidic conditions, the exchange of deuterium on an aromatic ring typically occurs via an acid-catalyzed electrophilic aromatic substitution mechanism. A proton (H+) from the acidic medium (e.g., H₃O⁺) can attack the deuterium-bearing carbon on the aromatic ring, leading to the eventual replacement of a deuterium atom (D) with a hydrogen atom (H).[7]

Q4: What are the optimal storage and handling conditions to prevent deuterium exchange?

A4: To minimize deuterium exchange, the following conditions are recommended:

  • pH Control: The rate of hydrogen-deuterium exchange is highly pH-dependent. For many compounds, the minimum exchange rate occurs at a pH of approximately 2.6.[1][7] Storing solutions at or near this pH can significantly slow the reaction. Avoid strongly acidic or basic conditions unless required for analysis, and even then, for the shortest possible time.

  • Temperature: Store all stock solutions and samples at low temperatures, such as -20°C or -80°C, to decrease the rate of the exchange reaction.[2]

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF) for sample storage and preparation, as they lack exchangeable protons. If protic solvents are necessary, minimize the time the sample is in the solution.

Q5: How can I detect if deuterium exchange has occurred in my sample?

A5: Deuterium exchange can be detected primarily using two methods:

  • Mass Spectrometry (MS): This is the most common method.[8] A loss of deuterium and replacement by hydrogen will result in a mass decrease of approximately 1 Da for each exchanged atom. Monitoring the isotopic distribution of this compound will reveal a shift to lower masses if exchange has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at the positions that were supposed to be deuterated.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Loss of Isotopic Purity: Mass spectrometry shows a lower mass than expected for this compound (e.g., M-1, M-2 peaks).1. Inappropriate Solvent pH: The sample was dissolved or stored in a strongly acidic or basic aqueous/protic solvent, accelerating the exchange.[7]1a. Adjust pH: Buffer your solvent to the pH of minimum exchange (approx. 2.6) if compatible with your experiment.[1] 1b. Use Aprotic Solvents: If possible, switch to or increase the proportion of aprotic solvents (e.g., acetonitrile) in your sample diluent.
2. Elevated Temperature: Samples were stored at room temperature or in a heated autosampler for an extended period.2a. Control Temperature: Store stock solutions and prepared samples at -20°C or below.[2] 2b. Cool Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) during long analytical runs.
Inconsistent Internal Standard Response: The peak area of this compound decreases over the course of an analytical batch.1. On-Column or In-Source Exchange: The LC mobile phase is acidic and at a temperature that promotes exchange during the chromatographic run.1a. Minimize Run Time: Optimize your LC method to reduce the analysis time. 1b. Assess Mobile Phase: Evaluate the stability of this compound in your mobile phase over time. If exchange is confirmed, consider a less acidic modifier or a different chromatographic approach if feasible.
2. Prolonged Sample Preparation: The experimental workflow involves long incubation times in acidic conditions.2a. Quench the Reaction: For reactions that must occur in acidic media, quench the process by rapidly adjusting the pH to a stable range (e.g., 2.6) and immediately cooling the sample before analysis.[1] 2b. Optimize Workflow: Redesign the sample preparation steps to minimize the duration of exposure to harsh conditions.[2]

Quantitative Data Summary

While specific quantitative data on the rate of deuterium exchange for this compound is not available in the provided search results, the stability of the parent (non-deuterated) Crisaborole molecule under various stress conditions has been studied. This data provides insight into the general robustness of the molecular structure.

Table 1: Degradation Study of Crisaborole Under Stress Conditions [9]

Stress ConditionDuration & Temperature% Degradation
2N HCl (Acidic)10 hours, Room Temp.No Degradation
0.5N NaOH (Basic)6 hours, Room Temp.37.5%
1% H₂O₂ (Oxidative)1 hour, Room Temp.100%
Thermal48 hours, 120°CNo Degradation
Photolytic (UV)Not specifiedNo Degradation

Note: This table indicates the chemical stability of the Crisaborole backbone, not the isotopic stability of the deuterium labels. The molecule is robust in acidic conditions, but this does not preclude deuterium exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Acidic Medium

Objective: To determine the rate of deuterium exchange of this compound under specific acidic conditions using LC-MS.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an aprotic solvent like acetonitrile (ACN).

  • Prepare Test Solutions:

    • Label a series of vials for each time point and condition (e.g., "pH 1, 0 hr," "pH 1, 2 hr," "pH 4, 0 hr," "pH 4, 2 hr").

    • Prepare the acidic aqueous solutions to be tested (e.g., 0.1M HCl for pH 1, citrate buffer for pH 4).

    • To each vial, add the acidic solution and spike with the this compound stock solution to a final concentration of 1 µg/mL. Ensure the final percentage of organic solvent is low (<5%) to maximize interaction with the aqueous environment.

  • Incubation:

    • Immediately take an aliquot from the "0 hr" vials for analysis (T=0).

    • Place the remaining vials in a temperature-controlled environment (e.g., 25°C or your experimental temperature).

    • Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis:

    • Immediately after collection, dilute each aliquot 1:1 with a quenching solution (e.g., ACN with 0.1% formic acid, stored at 4°C) to halt further exchange and prepare for injection.

    • Analyze the samples by LC-MS. Use a high-resolution mass spectrometer if available.

  • Data Analysis:

    • For each time point, extract the ion chromatograms for the theoretical masses of this compound (d4), d3, d2, d1, and d0 species.

    • Calculate the percentage of each species at each time point to determine the rate of deuterium loss.

Protocol 2: Minimizing Deuterium Exchange During an Acid-Dependent Reaction

Objective: To perform a necessary reaction in an acidic medium while minimizing deuterium loss of the this compound internal standard before analysis.

Methodology:

  • Pre-cool all Reagents: Place all solutions, including the acidic reaction buffer, quenching buffer, and this compound stock solution, in an ice bath.

  • Initiate Reaction: Combine the sample and the acidic reaction buffer to start the experiment.

  • Spike Internal Standard: Just before stopping the reaction, add the pre-chilled this compound stock solution to the reaction mixture. This minimizes the time the standard is exposed to the harsh conditions.

  • Quench the Reaction: To terminate the reaction, add a pre-chilled quenching buffer that rapidly shifts the pH to a stable range (e.g., a buffer that brings the final pH to ~2.6-4.0). The quenching buffer should also contain a high percentage of organic solvent (e.g., ACN) to dilute the sample and further slow the exchange.

  • Immediate Analysis: Transfer the quenched sample to an autosampler vial stored in a cooled rack (e.g., 4°C) and place it at the front of the analytical queue for immediate LC-MS analysis.

Visualizations

Deuterium_Exchange_Mechanism cluster_0 Acidic Environment (H₃O⁺) cluster_1 This compound Aromatic Ring H3O H₃O⁺ Crisaborole_d4 Ar-D H3O->Crisaborole_d4 H⁺ Attack Intermediate [Ar(D)H]⁺ Wheland Intermediate Crisaborole_d4->Intermediate Electrophilic Addition Crisaborole_d3 Ar-H Intermediate->Crisaborole_d3 -D⁺ (Loss of Deuteron) Stability_Assessment_Workflow start Prepare this compound Stock in ACN prep Spike into Acidic Test Solutions (pH x, y, z) start->prep t0 Analyze T=0 Sample Immediately prep->t0 incubate Incubate Samples at Controlled Temp. prep->incubate analyze LC-MS Analysis t0->analyze collect Collect Aliquots at Time Points (T=n) incubate->collect quench Quench Samples (Add ACN, cool) collect->quench quench->analyze data Determine % Isotopic Purity (d4, d3, d2...) analyze->data end Evaluate Stability data->end Troubleshooting_Flowchart start Mass Shift Detected in This compound? check_storage Review Sample Storage Conditions (pH, Temp, Solvent) start->check_storage Yes no_issue No Exchange Detected start->no_issue No storage_ok Storage Conditions Optimal? check_storage->storage_ok fix_storage Action: Adjust pH to ~2.6, Use Aprotic Solvent, Store at -20°C or below storage_ok->fix_storage No check_runtime Review Analytical Method (Runtime, Temp, Mobile Phase) storage_ok->check_runtime Yes reanalyze Re-analyze Sample fix_storage->reanalyze runtime_ok Long Runtimes or Harsh Mobile Phase? check_runtime->runtime_ok fix_runtime Action: Shorten LC Gradient, Cool Autosampler, Test Mobile Phase Stability runtime_ok->fix_runtime Yes runtime_ok->reanalyze No fix_runtime->reanalyze

References

Technical Support Center: Quantification of Crisaborole with Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crisaborole-d4 as an internal standard for the quantification of Crisaborole.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in the quantification of Crisaborole?

A1: this compound is a deuterated stable isotope-labeled internal standard (IS) for Crisaborole. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used to correct for variability in sample preparation and matrix effects. Since this compound is chemically identical to Crisaborole but has a different mass, it behaves similarly during extraction and ionization, thus improving the accuracy and precision of the measurement.

Q2: What are "matrix effects" and how can they impact my results?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of the quantification.[1] The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects.[1]

Q3: What are the typical mass transitions for Crisaborole and this compound in LC-MS/MS analysis?

A3: The mass transitions can vary slightly depending on the ionization mode and adduct formation. Published methods have reported the following transitions:

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
CrisaborolePositive ESI252.1222.1[2]
This compoundPositive ESI256.1222.1[2]
CrisaboroleNegative ESI250.0118.0[3]
This compoundNegative ESI254.0121.9[3]
Crisaborole (as oxalic acid adduct)Negative ESI322250[4]
This compound (as oxalic acid adduct)Negative ESI326254[4]

Q4: What are some common sample preparation techniques for Crisaborole analysis in biological matrices?

A4: Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). Acetonitrile is frequently used for protein precipitation from plasma samples.[3] For LLE, dichloromethane has been shown to provide high recovery efficiency.[5]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents. - Vortex and centrifuge all samples under identical conditions.
Matrix Effects - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. - If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or chromatographic optimization to separate the analyte from interfering matrix components.
Internal Standard (IS) Issues - Verify the concentration and stability of the this compound stock and working solutions. - Ensure the IS is added to all samples, standards, and QCs at the same concentration.
Issue 2: Low Analyte and/or Internal Standard Signal (Ion Suppression)
Potential Cause Troubleshooting Steps
Co-elution of Matrix Components - Optimize the chromatographic method to improve separation between the analytes and matrix interferences. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase. - Implement a more rigorous sample cleanup procedure to remove interfering substances like phospholipids.
Suboptimal MS Source Conditions - Optimize source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of Crisaborole and this compound.
Incorrect Sample pH - Adjust the pH of the reconstitution solvent to ensure the analytes are in their optimal ionization state.
Issue 3: Inconsistent Internal Standard Response Across Samples
Potential Cause Troubleshooting Steps
Variable Extraction Recovery - Optimize the extraction procedure to ensure consistent and high recovery for both Crisaborole and this compound. - Ensure the pH of the sample and extraction solvent are controlled.
Matrix-Induced Ionization Variability - While this compound is designed to track and compensate for matrix effects, severe and highly variable matrix effects between different lots of plasma can still lead to inconsistencies.[6] Evaluate the matrix effect in multiple lots of the biological matrix.
Pipetting Errors - Double-check the accuracy and precision of the pipettes used for adding the internal standard.

Experimental Protocols

Example LC-MS/MS Method for Crisaborole in Human Plasma

This protocol is a composite based on published methods and general bioanalytical practices.

1. Sample Preparation (Protein Precipitation) [3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [2][3]

ParameterCondition 1Condition 2
Column Xterra C18, 100 x 4.6 mm, 5 µm[2]Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[3]
Mobile Phase A 10mM Ammonium Acetate Buffer (pH 4.5)[2]0.1% Formic Acid in Water[3]
Mobile Phase B Methanol[2]Acetonitrile[3]
Gradient/Isocratic Isocratic (10:90, A:B)[2]Gradient[3]
Flow Rate 0.5 mL/min[2]0.4 mL/min[3]
Column Temperature Ambient40°C
Injection Volume 10 µL5 µL

3. Mass Spectrometry Conditions [2][3]

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperatures Optimized for the specific instrument
Collision Gas Argon

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Experimental workflow for Crisaborole quantification.

troubleshooting_matrix_effects cluster_matrix_effect Matrix Effect Investigation cluster_solutions Potential Solutions start Inconsistent Results or Poor Signal? check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok is_not_ok Inconsistent IS Response check_is->is_not_ok No post_spike Perform Post-Extraction Spike Experiment is_ok->post_spike Yes is_issue Investigate IS stability, concentration, and addition step. is_not_ok->is_issue calc_mf Calculate Matrix Factor (MF) post_spike->calc_mf mf_eval Is MF close to 1 and consistent? calc_mf->mf_eval optimize_chroma Optimize Chromatography (e.g., gradient, column) mf_eval->optimize_chroma No improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) mf_eval->improve_cleanup No dilute_sample Dilute Sample mf_eval->dilute_sample No method_ok Method is likely robust to matrix effects. Investigate other parameters. mf_eval->method_ok Yes

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Troubleshooting Ion Suppression with Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using Crisaborole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Crisaborole.[1] It is commonly used as a stable isotope-labeled internal standard (IS) in analytical and pharmacokinetic studies for the precise quantification of Crisaborole in biological samples.[1][2] Using a stable isotope-labeled IS is considered the gold standard for mitigating matrix effects because it co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement, thus improving the accuracy of mass spectrometry and liquid chromatography analysis.[3][4]

Q2: What is ion suppression and how does it affect my results with this compound?

Ion suppression is a type of matrix effect where co-eluting components from the sample matrix reduce the ionization efficiency of the target analyte (and the internal standard) in the mass spectrometer's ion source.[3][5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[6] Even with a highly selective technique like tandem mass spectrometry (LC-MS/MS), ion suppression can lead to erroneous results if not properly addressed.[6][7]

Q3: What are the common causes of ion suppression in bioanalysis?

Common causes of ion suppression in LC-MS/MS bioanalysis include:

  • Inadequate sample cleanup: Residual matrix components like proteins, lipids, and salts can interfere with ionization.[3][5]

  • Co-eluting endogenous matrix components: Compounds from the biological matrix that have similar chromatographic retention times to Crisaborole and this compound.[5]

  • Mobile phase composition: High concentrations of non-volatile buffers or additives can reduce ionization efficiency.[6]

  • Ion source contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.[5]

  • High analyte concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost.[6]

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for this compound and Crisaborole.

This is a classic symptom of ion suppression. The following steps provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Evaluate Sample Preparation

Inadequate removal of matrix components is a primary cause of ion suppression.[3][5]

  • Recommendation: Enhance your sample cleanup protocol. A validated method for Crisaborole in human plasma utilizes protein precipitation with acetonitrile.[2] For more complex matrices, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][8]

Step 2: Optimize Chromatographic Separation

If interfering matrix components co-elute with your analyte and internal standard, ion suppression will occur.[3][9]

  • Recommendation: Adjust your chromatographic conditions to separate Crisaborole and this compound from the interfering matrix components. This can be achieved by:

    • Modifying the mobile phase composition and gradient.[3]

    • Changing the analytical column to one with a different stationary phase chemistry.[6]

    • Reducing the flow rate, which can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts.[6]

Step 3: Check Mass Spectrometer and Ion Source Parameters

The settings of your mass spectrometer can significantly impact ionization efficiency.

  • Recommendation:

    • Ion Source Cleaning: Regularly clean the ion source as contamination can lead to signal instability.[5]

    • Parameter Optimization: Tune the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, to maximize the signal for Crisaborole and this compound.[5]

    • Ionization Mode: A published method for Crisaborole quantification successfully employed negative electrospray ionization (ESI).[2] If you are using positive mode, switching to negative mode might reduce interference as fewer compounds are typically ionized.[6] While Atmospheric Pressure Chemical Ionization (APCI) is sometimes less prone to ion suppression than ESI, ESI is commonly used for polar molecules.[6][9]

Step 4: Assess Matrix Effects Systematically

To confirm and quantify the extent of ion suppression, a systematic assessment is necessary.

  • Recommendation: Perform a post-extraction addition experiment. Compare the signal response of this compound and Crisaborole in a neat solution (pure solvent) to the response when spiked into a blank matrix extract.[10] A lower signal in the matrix extract confirms the presence of ion suppression.

Data Presentation

The following table illustrates hypothetical quantitative data from a matrix effect experiment to help visualize the impact of ion suppression and the effectiveness of an improved sample preparation method.

Sample TypeCrisaborole Peak AreaThis compound Peak AreaMatrix Effect (%)
Neat Solution (Standard in Solvent) 1,200,0001,250,000N/A
Post-Spiked Blank Plasma (Protein Precipitation) 650,000680,000-45.8%
Post-Spiked Blank Plasma (SPE Cleanup) 1,050,0001,100,000-12.5%

Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100

Experimental Protocols

Protocol: Evaluation of Matrix Effect by Post-Extraction Addition
  • Prepare a neat solution: Dilute Crisaborole and this compound standards to a known concentration in the mobile phase solvent.

  • Prepare blank matrix samples: Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol (e.g., protein precipitation).

  • Spike the blank matrix extract: Add the Crisaborole and this compound standards to the extracted blank matrix at the same final concentration as the neat solution.

  • Analyze the samples: Inject the neat solution and the spiked matrix extract into the LC-MS/MS system.

  • Calculate the matrix effect: Compare the peak areas of the analytes in the two samples. A significant difference indicates a matrix effect.[10]

Protocol: Sample Preparation using Protein Precipitation[2]

This protocol is based on a validated method for the determination of Crisaborole in human plasma.[2]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting start Low/Inconsistent Signal for Crisaborole & this compound check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep Start Troubleshooting optimize_chromatography Step 2: Optimize Chromatography check_sample_prep->optimize_chromatography If suppression persists resolution Signal Restored/ Suppression Mitigated check_sample_prep->resolution Problem Solved check_ms_params Step 3: Check MS Parameters & Ion Source optimize_chromatography->check_ms_params If suppression persists optimize_chromatography->resolution Problem Solved assess_matrix_effect Step 4: Quantify Matrix Effect check_ms_params->assess_matrix_effect If suppression persists check_ms_params->resolution Problem Solved assess_matrix_effect->check_sample_prep Re-evaluate based on findings

Caption: Troubleshooting workflow for ion suppression.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis neat_solution Prepare Neat Solution (Analyte in Solvent) analyze_neat Analyze Neat Solution neat_solution->analyze_neat blank_matrix Extract Blank Matrix spike_matrix Spike Analyte into Extracted Blank Matrix blank_matrix->spike_matrix analyze_spiked Analyze Spiked Matrix spike_matrix->analyze_spiked comparison Compare Peak Areas (Neat vs. Spiked Matrix) analyze_neat->comparison analyze_spiked->comparison conclusion Determine Presence and Extent of Ion Suppression comparison->conclusion

Caption: Workflow for assessing matrix effects.

References

Optimizing Crisaborole-d4 concentration for bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Crisaborole-d4 concentration for the bioanalysis of crisaborole.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the bioanalysis of crisaborole?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in the quantitative analysis of crisaborole in biological matrices, such as human plasma.[1][2][3] It is chemically and structurally almost identical to crisaborole, but with a different mass-to-charge ratio, allowing it to be distinguished by a mass spectrometer.[1] The primary purpose of using this compound is to correct for variability during the analytical process, including sample preparation, injection volume, chromatographic separation, and mass spectrometry ionization.[1][3] By adding a known and constant concentration of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte signal to the internal standard signal is used to create a calibration curve for accurate quantification.[1]

Q2: What is a typical concentration for this compound as an internal standard?

A2: The concentration of this compound should ideally be in the mid-range of the calibration curve for crisaborole. One validated UPLC-MS/MS method used a fixed concentration of 100.00 ng/mL of this compound for a crisaborole calibration curve ranging from 75.0 to 225.0 ng/mL in human plasma.[4] The goal is to use a concentration that provides a consistent and reproducible signal across all samples.[5]

Q3: How do I prepare the this compound stock and working solutions?

A3: A common practice is to prepare a primary stock solution of this compound in an organic solvent like methanol at a high concentration (e.g., 1 mg/mL).[4] This stock solution is then diluted with the mobile phase or an appropriate solvent to prepare a working solution at the desired concentration for spiking into the samples. For example, a 100.00 ng/mL working solution can be prepared from the stock solution.[4] All stock and working solutions should be stored under refrigerated conditions (2-8 °C).[4]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of crisaborole when using this compound as an internal standard.

Issue Potential Cause(s) Troubleshooting Steps
Poor Linearity of Calibration Curve (r² < 0.99) 1. Inappropriate concentration of this compound. 2. Saturation of the detector at high analyte concentrations. 3. Suboptimal chromatographic conditions leading to peak shape issues. 4. Issues with the preparation of calibration standards.1. Adjust the this compound concentration to be in the mid-range of the calibration curve.[6] 2. Extend the calibration range or use a weighted linear regression model. 3. Optimize the mobile phase composition and gradient to ensure sharp, symmetrical peaks. 4. Prepare fresh calibration standards and verify their concentrations.
High Variability in this compound Peak Area 1. Inconsistent addition of the internal standard to samples. 2. Matrix effects (ion suppression or enhancement).[3] 3. Instability of this compound in the sample matrix or during storage. 4. Issues with the autosampler injection volume.1. Ensure precise and accurate pipetting of the this compound working solution into all samples. 2. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider a more efficient sample clean-up method like solid-phase extraction (SPE). 3. Perform stability studies of this compound under various conditions (bench-top, freeze-thaw, long-term storage).[7] 4. Check the autosampler for proper function and reproducibility.
Low Recovery of Crisaborole and/or this compound 1. Inefficient sample extraction method. 2. Suboptimal pH of the extraction solvent. 3. Degradation of the analyte or internal standard during sample processing.1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction with different organic solvents, or protein precipitation). Dichloromethane and acetonitrile have been successfully used.[2][4] 2. Adjust the pH of the sample or extraction solvent to ensure the analytes are in a non-ionized state for better extraction. 3. Minimize sample processing time and keep samples on ice to prevent degradation.
This compound Peak Co-elutes with an Interference 1. Insufficient chromatographic separation from matrix components. 2. Presence of a metabolite or other compound with a similar mass transition.1. Modify the chromatographic method (e.g., change the column, mobile phase, or gradient) to achieve better separation. 2. Use a more selective mass transition (precursor/product ion pair) for this compound.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Crisaborole and this compound Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of crisaborole and this compound standards.

    • Transfer each into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.[4]

    • Store the stock solutions at 2-8 °C.[4]

  • This compound Internal Standard Working Solution (100.00 ng/mL):

    • Perform serial dilutions of the this compound stock solution with the mobile phase (e.g., 10mM ammonium acetate buffer:methanol, 10:90 v/v) to achieve a final concentration of 100.00 ng/mL.[4]

  • Crisaborole Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of working solutions of crisaborole by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 75.0 to 225.0 ng/mL or 0.20 to 80 ng/mL).[2][4]

    • Spike blank human plasma with the crisaborole working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 100.00 ng/mL this compound working solution.[4]

  • Vortex for 30 seconds.

  • Add 2.5 mL of dichloromethane.[4]

  • Vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10 minutes at 20 °C.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Vortex and inject into the UPLC-MS/MS system.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Parameters for Crisaborole Bioanalysis

ParameterConditionReference
Chromatographic Column Xterra C18, 100 × 4.6 mm, 5 µm[4]
Mobile Phase 10mM Ammonium Acetate Buffer (pH 4.5) : Methanol (10:90, v/v)[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 10 µL[4]
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative[2][4]
Mass Transitions (m/z) Crisaborole: 252.1 → 222.1 this compound: 256.1 → 222.1[4]
Crisaborole: 250.0 → 118.0 this compound: 254.0 → 121.9[2]

Table 2: Reported Crisaborole Bioanalytical Method Validation Parameters

ParameterValueReference
Linearity Range 75.0 - 225.0 ng/mL[4]
0.20 - 80 ng/mL[2]
0.200 - 100 ng/mL[8]
Correlation Coefficient (r²) > 0.999[4]
Intra-day Precision (%RSD) < 9.17%[2]
Inter-day Precision (%RSD) < 9.17%[2]
Accuracy -2.29% to 6.33%[2]
Extraction Recovery (Crisaborole) 84.61%[2]
Extraction Recovery (this compound) 91.43%[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction spike->extract dry Evaporate & Reconstitute extract->dry uplc UPLC Separation dry->uplc msms MS/MS Detection uplc->msms ratio Peak Area Ratio (Analyte/IS) msms->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant

Caption: Bioanalytical workflow for crisaborole quantification.

troubleshooting_logic start High Variability in IS Peak Area? cause1 Inconsistent Spiking? start->cause1 Yes cause2 Matrix Effects? start->cause2 Yes cause3 IS Instability? start->cause3 Yes solution1 Verify Pipetting Technique & Volume cause1->solution1 solution2 Optimize Sample Cleanup (e.g., SPE) cause2->solution2 solution3 Perform Stability Studies cause3->solution3

Caption: Troubleshooting logic for IS peak area variability.

References

Crisaborole-d4 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the chromatographic analysis of crisaborole-d4. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape abnormalities in a question-and-answer format, providing potential causes and detailed solutions.

Q1: What causes my this compound peak to show tailing, and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography. For this compound, this can be particularly prevalent due to the presence of the benzoxaborole functional group.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The boronic acid moiety of crisaborole can interact with free silanol groups on the silica-based stationary phase of the column, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Crisaborole has a predicted pKa of approximately 7.0. To minimize interactions with silanol groups, it is recommended to use a mobile phase with a pH at least 2 units below the pKa. A mobile phase pH of 3-4 is often effective. This ensures that this compound is in a single, non-ionized state.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.

    • Solution 3: Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. However, this may not be compatible with all detectors (e.g., mass spectrometry).

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Q2: My this compound peak is fronting. What are the likely causes and how can I resolve this?

A2: Peak fronting, the inverse of tailing, results in a leading edge of the peak being less steep than the trailing edge.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.

    • Solution: Whenever possible, dissolve the this compound standard or sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A physical collapse of the stationary phase bed within the column can create a void, leading to peak distortion.

    • Solution: This is an irreversible problem. Replace the column and ensure that the new column is operated within the manufacturer's recommended pressure and pH limits.

  • High Analyte Concentration: In some cases, very high concentrations can lead to fronting.

    • Solution: Dilute the sample and reinject.

Q3: I am observing split peaks for this compound. What could be the reason and what should I do?

A3: Split peaks can be a complex issue with several potential root causes.

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be introduced unevenly.

    • Solution: Reverse the column and flush it with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using an in-line filter can help prevent this problem.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Replace the column.

  • Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution with an Impurity or Isomer: The split peak may actually be two closely eluting compounds.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.

  • Deuterium Isotope Effect: While less common to cause a distinct split, if there is a significant amount of non-deuterated crisaborole present, the deuterium-labeled this compound may elute slightly earlier in reversed-phase chromatography, potentially leading to a broadened or shouldered peak.

    • Solution: Ensure the isotopic purity of the this compound standard. If analyzing both forms, optimize the chromatography for baseline separation.

Data Presentation

Table 1: Physicochemical Properties of Crisaborole

PropertyValue
Molecular FormulaC₁₄H₁₀BNO₃
Molecular Weight251.05 g/mol
Predicted pKa~7.0
AppearanceWhite to off-white solid

Table 2: Typical Reversed-Phase HPLC Parameters for Crisaborole Analysis

ParameterTypical Value/Condition
Column C18 or C8, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
pH 3.0 - 4.5
Gradient A suitable gradient from a lower to a higher percentage of organic phase
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength ~250 nm
Injection Volume 1 - 20 µL

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

  • Objective: To prepare a mobile phase with a pH of 3.5 to ensure this compound is in a non-ionized form.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (or other suitable acid)

    • Calibrated pH meter

  • Procedure:

    • Prepare the aqueous component of the mobile phase (e.g., 950 mL of HPLC-grade water).

    • While stirring, add formic acid dropwise until the pH of the solution reaches 3.5.

    • Filter the aqueous mobile phase through a 0.22 µm filter.

    • Prepare the final mobile phase by mixing the aqueous and organic components in the desired ratio.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Protocol 2: Sample Dilution to Address Column Overload

  • Objective: To prepare a dilution series of the this compound sample to determine if peak shape improves at lower concentrations.

  • Materials:

    • This compound stock solution

    • Mobile phase or a compatible solvent

    • Calibrated pipettes and volumetric flasks

  • Procedure:

    • Prepare a series of dilutions of the stock solution (e.g., 1:2, 1:5, 1:10, and 1:20) using the mobile phase as the diluent.

    • Inject the original sample and each dilution onto the HPLC system under the standard operating conditions.

    • Compare the peak shapes of the chromatograms. A significant improvement in symmetry at lower concentrations is indicative of column overload.

Mandatory Visualization

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH < 5? start->check_pH adjust_pH Adjust pH to 3-4 check_pH->adjust_pH No check_overload Inject Diluted Sample check_pH->check_overload Yes adjust_pH->check_overload overload_issue Is Peak Shape Improved? check_overload->overload_issue reduce_conc Reduce Sample Concentration overload_issue->reduce_conc Yes check_column Use New/Clean Column overload_issue->check_column No end_good Problem Solved reduce_conc->end_good column_issue Does Tailing Persist? check_column->column_issue column_issue->end_good No end_bad Further Investigation Needed column_issue->end_bad Yes

Caption: Troubleshooting workflow for this compound peak tailing.

PeakFrontingTroubleshooting start Peak Fronting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_concentration Is Analyte Concentration High? check_solvent->check_concentration No end_good Problem Solved change_solvent->end_good dilute_sample Dilute Sample check_concentration->dilute_sample Yes check_column Inspect Column for Voids/Collapse check_concentration->check_column No dilute_sample->end_good replace_column Replace Column check_column->replace_column replace_column->end_good SplitPeakTroubleshooting start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks system_issue System-wide Issue Likely check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue check_all_peaks->single_peak_issue No check_frit Check/Replace In-line Filter & Column Frit system_issue->check_frit check_void Inspect Column for Void check_frit->check_void end_good Problem Solved check_void->end_good check_solvent_mismatch Check for Injection Solvent Mismatch single_peak_issue->check_solvent_mismatch check_coelution Investigate Co-elution single_peak_issue->check_coelution check_solvent_mismatch->end_good check_coelution->end_good

Contamination issues with Crisaborole-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding contamination and other common issues encountered with the Crisaborole-d4 internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte, Crisaborole, it co-elutes and experiences similar ionization effects and potential sample loss during preparation. This allows for more accurate and precise quantification of Crisaborole in complex biological matrices like plasma.[3][4]

Q2: What are the typical mass transitions for Crisaborole and this compound in LC-MS/MS analysis?

In negative electrospray ionization (ESI) mode, the commonly used multiple reaction monitoring (MRM) transitions are:

  • Crisaborole: m/z 250.0 → 118.0[5]

  • This compound: m/z 254.0 → 121.9[5] or m/z 254.1 → 122.1[6]

Q3: What are the recommended purity specifications for this compound?

For reliable quantitative results, deuterated internal standards should have high chemical and isotopic purity.[3] While specific data for each lot of this compound should be obtained from the supplier's certificate of analysis, general recommendations are:

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Minimizes interference from other compounds at the retention time of the analyte.
Isotopic Purity (Enrichment) ≥98%Ensures a low abundance of the unlabeled (M+0) analyte, which can artificially inflate the analyte signal.[3]

Q4: How should this compound solutions be prepared and stored?

This compound is typically supplied as a solid. A stock solution should be prepared in an organic solvent such as acetonitrile or methanol. It is crucial to ensure the standard is fully dissolved. Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation. Working solutions, used for spiking into samples, should be prepared fresh from the stock solution as needed.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: High Background Signal of Crisaborole in Blank Samples

Q: I am observing a significant peak for Crisaborole (the analyte) in my blank samples (matrix only + this compound). What could be the cause?

A: This is a common issue that can often be traced back to the isotopic purity of the internal standard.

Possible Causes and Solutions:

  • Unlabeled Analyte in Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Crisaborole (the M+0 isotopologue).[7] At the concentrations typically used for an internal standard, this can result in a detectable signal for the analyte.

    • Solution:

      • Assess Isotopic Purity: Analyze a neat solution of the this compound internal standard to determine the response of the unlabeled Crisaborole.

      • Background Subtraction: If the contribution is consistent, the peak area of the analyte in blank samples can be subtracted from the peak area in the unknown samples.

      • Use a Higher Purity Standard: If the contribution is too high or inconsistent, consider obtaining a new lot of this compound with higher isotopic purity.

  • Contamination of the LC-MS System: The analytical system may be contaminated with Crisaborole.

    • Solution:

      • Systematic Cleaning: Thoroughly flush the autosampler, injection port, and LC column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).

      • Blank Injections: Inject a series of solvent blanks to ensure the system is clean before running samples.

Issue 2: Inconsistent Internal Standard Response

Q: The peak area of my this compound internal standard is highly variable across my sample batch. What are the potential reasons?

A: High variability in the internal standard response can compromise the accuracy and precision of your results. The cause can be related to sample preparation, matrix effects, or instrument performance.[8][9][10]

Troubleshooting Workflow for Inconsistent IS Response:

G A Inconsistent IS Response Observed B Check Sample Preparation A->B C Evaluate Matrix Effects A->C D Assess Instrument Performance A->D E Inconsistent pipetting of IS? B->E F Incomplete vortexing/mixing? B->F G Variable extraction recovery? B->G H Perform post-extraction spike experiment C->H I Check autosampler for air bubbles D->I J Monitor system suitability D->J K Clean LC-MS system D->K L Review and retrain on pipetting and mixing procedures E->L F->L M Optimize extraction procedure G->M N Develop new sample cleanup method H->N O Perform maintenance on autosampler I->O P Stabilize MS source conditions J->P Q Flush system and replace contaminated components K->Q

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Explanations:

  • Sample Preparation:

    • Inaccurate Spiking: Ensure that the internal standard is accurately and consistently added to every sample, calibrator, and QC. Use calibrated pipettes.

    • Inadequate Mixing: Vortex each sample thoroughly after adding the internal standard to ensure it is homogenously distributed in the matrix.[8]

  • Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source.[11] This can be highly variable between different samples.

    • Solution: Improve sample clean-up procedures (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.

  • Instrument Performance:

    • Injection Volume Variability: Check the autosampler for air bubbles or clogs in the injection needle.[8]

    • MS Source Instability: Ensure that the mass spectrometer's source conditions (e.g., temperature, gas flows) are stable throughout the analytical run.[8]

Experimental Protocols

Protocol: Quantification of Crisaborole in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the analysis of Crisaborole in human plasma.

1. Materials and Reagents:

  • Crisaborole analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma (blank)

2. Preparation of Standards and Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Crisaborole and this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Crisaborole stock solution in 50:50 acetonitrile/water to create calibration standards. A typical calibration range is 0.20-100 ng/mL.[6] Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation): [5]

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Pipette 100 µL Plasma B Add 20 µL this compound (IS) A->B C Vortex B->C D Add 300 µL Acetonitrile C->D E Vortex Vigorously D->E F Centrifuge E->F G Transfer Supernatant F->G H Inject into LC-MS/MS G->H I Chromatographic Separation H->I J Mass Spectrometry Detection (MRM) I->J K Integrate Peak Areas (Analyte & IS) J->K L Calculate Analyte/IS Ratio K->L M Quantify using Calibration Curve L->M

Caption: Experimental workflow for Crisaborole analysis in plasma.

4. LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 column (e.g., 2.1 x 50 mm, 3.0 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Crisaborole: 250.0 → 118.0; this compound: 254.0 → 121.9[5]

5. Data Analysis:

  • Integrate the peak areas for both Crisaborole and this compound.

  • Calculate the peak area ratio of Crisaborole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Crisaborole in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Technical Support Center: Troubleshooting Poor Recovery of Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Crisaborole-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample extraction, specifically focusing on poor recovery of the deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during sample extraction?

A1: Low recovery of this compound can stem from several factors, including:

  • Suboptimal Extraction Solvent: The choice of organic solvent in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may not be optimal for this compound's physicochemical properties.

  • Incorrect pH: The pH of the sample matrix can influence the ionization state of Crisaborole and its deuterated analog, affecting their partitioning into the extraction solvent.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, skin tissue) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[1][2][3][4]

  • Incomplete Elution in SPE: The elution solvent in SPE may not be strong enough to completely desorb this compound from the sorbent.[5]

  • Analyte Adsorption: this compound may adsorb to labware, such as glass or plastic tubes and pipette tips.

  • Degradation: Although generally stable, extreme pH or temperature conditions during extraction could potentially lead to degradation. Crisaborole has been shown to be sensitive to basic and oxidative stress conditions.[6]

  • Isotope Exchange: While less common for deuterium on a stable part of the molecule, H/D exchange can occur under certain conditions, affecting quantification.[7][8]

Q2: What are the known physicochemical properties of Crisaborole that are relevant for extraction?

A2: Understanding the properties of Crisaborole is crucial for optimizing extraction. Crisaborole is soluble in methanol and acetonitrile, and slightly soluble in water.[9] It has a logP of approximately 2.6 to 3.34, indicating it is a relatively lipophilic compound.[10] Its chemical structure includes a benzoxaborole moiety.[11][12]

Q3: Is there a validated extraction method for Crisaborole and this compound from human plasma?

A3: Yes, a validated UHPLC-MS/MS method has been reported for the determination of Crisaborole in human plasma using this compound as the internal standard.[13] This method utilizes protein precipitation with acetonitrile for extraction.[13] Another method describes a liquid-liquid extraction using dichloromethane.[14]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Poor this compound Recovery

This guide provides a systematic approach to identifying the root cause of low recovery.

Experimental Workflow for Diagnosing Poor Recovery

cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor this compound Recovery Observed check_extraction Evaluate Extraction Procedure start->check_extraction Begin Troubleshooting check_matrix Assess Matrix Effects check_extraction->check_matrix Parameters Seem Optimal optimize_solvent Optimize Extraction Solvent/pH check_extraction->optimize_solvent Suboptimal Parameters check_stability Investigate Analyte Stability check_matrix->check_stability No Significant Matrix Effects improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Matrix Effects Confirmed modify_conditions Modify Storage/ Handling Conditions check_stability->modify_conditions Degradation Observed

Caption: Troubleshooting workflow for poor this compound recovery.

Detailed Steps:

  • Review the Extraction Protocol:

    • Solvent Choice: Is the polarity of your extraction solvent appropriate for Crisaborole (logP ~2.6-3.34)?[10] For LLE, consider solvents like dichloromethane or methyl tert-butyl ether.[14][15] For protein precipitation, acetonitrile is a common choice.[13]

    • pH Adjustment: Are you adjusting the pH of your sample? For acidic compounds, acidifying the sample can improve extraction into an organic solvent. One study used an acidified plasma sample.[15]

    • Volume Ratios: Is the ratio of extraction solvent to sample volume sufficient? A higher ratio (e.g., 7:1 organic to aqueous) can improve recovery.[16]

    • Mixing and Centrifugation: Are the vortexing time and centrifugation speed adequate for thorough mixing and phase separation?

  • Evaluate Matrix Effects:

    • Perform a post-extraction addition experiment. Compare the signal of this compound spiked into a blank extracted matrix with the signal of this compound in a neat solution. A significantly lower signal in the matrix indicates ion suppression.[2]

  • Check for Adsorption:

    • Prepare a known concentration of this compound in the final reconstitution solvent in both a polypropylene tube and a glass tube. Compare the peak areas after a period of time. A lower peak area in one of the tubes suggests adsorption.

  • Investigate Stability:

    • Analyze a freshly prepared sample and compare it to a sample that has undergone the entire extraction and storage process. A significant decrease in the signal of the processed sample may indicate degradation. Crisaborole is known to be sensitive to basic and oxidative conditions.[6]

Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for this compound

Experimental Protocol for LLE Optimization:

  • Objective: To determine the optimal organic solvent and pH for the extraction of this compound from a biological matrix.

  • Materials:

    • Blank biological matrix (e.g., human plasma)

    • This compound stock solution

    • A selection of water-immiscible organic solvents (e.g., dichloromethane, methyl tert-butyl ether, ethyl acetate, hexane)

    • Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

    • Centrifuge, vortex mixer, evaporator

  • Procedure:

    • Spike a known concentration of this compound into aliquots of the blank biological matrix.

    • Adjust the pH of different aliquots to a range of values (e.g., 3, 5, 7, 9).

    • To each pH-adjusted aliquot, add one of the selected organic solvents at a fixed volume ratio (e.g., 5:1 solvent to matrix).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Analyze by LC-MS/MS and compare the peak areas to determine the condition with the highest recovery.

Logical Diagram for Solvent and pH Selection in LLE

cluster_input Input Parameters cluster_decision Decision Process cluster_outcome Expected Outcome analyte_props This compound (logP ~2.6-3.34) select_solvent Select Solvent Polarity (Match to Analyte) analyte_props->select_solvent adjust_ph Adjust Sample pH (Ensure Neutral Form) select_solvent->adjust_ph Based on pKa outcome Maximized Partitioning into Organic Phase (High Recovery) adjust_ph->outcome

Caption: Decision process for optimizing LLE parameters.

Quantitative Data Summary

The following tables summarize reported recovery data and relevant physicochemical properties to aid in troubleshooting.

Table 1: Reported Extraction Recoveries for Crisaborole and this compound

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
CrisaboroleHuman PlasmaProtein Precipitation (Acetonitrile)84.61[13]
This compoundHuman PlasmaProtein Precipitation (Acetonitrile)91.43[13]
CrisaboroleSpiked PlasmaLiquid-Liquid Extraction (Dichloromethane)Not specified, but method was successful[14]
This compoundSpiked PlasmaLiquid-Liquid Extraction (Dichloromethane)Not specified, but method was successful[14]

Table 2: Physicochemical Properties of Crisaborole

PropertyValueSignificance for ExtractionReference
Molecular Weight251.05 g/mol Affects diffusion and partitioning.[11]
logP2.6 - 3.34Indicates good solubility in organic solvents.[10]
SolubilitySoluble in methanol, acetonitrile; slightly soluble in water.Guides the choice of extraction and reconstitution solvents.[9]
pKa (Strongest Acidic)8.95At pH below this, the molecule is neutral, favoring extraction into organic solvents.[10]
StabilitySensitive to basic and oxidative stress.Extraction conditions should avoid high pH and strong oxidizing agents.[6]

References

Crisaborole-d4 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Crisaborole-d4 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1] Some suppliers also suggest refrigeration at 2-8°C.[2] Although it is often shipped at ambient temperatures, adherence to these storage conditions is crucial for maintaining its long-term integrity.[1] One supplier of stable isotope-labeled compounds indicates a default re-test date of 5 years for such compounds, suggesting excellent long-term stability when stored correctly.[3]

Q2: How stable is this compound in solution?

A2: Specific long-term stability data for this compound in various solvents is not extensively published. However, its use as an internal standard in bioanalytical methods suggests it is stable for the duration of these analytical procedures.[4] For the non-deuterated form, Crisaborole, stability in a specific diluent has been demonstrated for up to 72 hours at room temperature. When preparing solutions of this compound, it is best practice to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is advisable. For longer-term storage of solutions, freezing at -20°C or below may be considered, though freeze-thaw stability should be verified.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the solubility data for the non-deuterated Crisaborole, this compound is expected to be soluble in organic solvents such as methanol, ethanol, and propylene glycol. It has low solubility in water.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the literature, inferences can be drawn from forced degradation studies of the non-deuterated Crisaborole. These studies indicate that Crisaborole is susceptible to degradation under basic and oxidative conditions. Therefore, it is prudent to avoid exposing this compound to highly basic or oxidative environments.

Q5: Is there a risk of deuterium-hydrogen exchange with this compound?

A5: Deuterium-hydrogen exchange is a potential concern for all deuterated standards, especially in aqueous solutions and at non-neutral pH or elevated temperatures.[5][6][7] It is recommended to evaluate the stability of the deuterium label under your specific experimental conditions, particularly if incubating samples for extended periods.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results using this compound as an internal standard. Degradation of this compound in stock or working solutions.- Prepare fresh stock and working solutions daily. - If storing solutions, keep them at 2-8°C for short-term and -20°C or lower for long-term. - Perform a simple stability check by comparing the response of a freshly prepared standard to one that has been stored.
Loss of signal intensity of this compound over time in biological samples. Deuterium-hydrogen exchange.- Assess for deuterium exchange by incubating this compound in a blank biological matrix at different pH values and temperatures. Monitor for a decrease in the this compound signal and an increase in the signal for unlabeled Crisaborole.[5] - If exchange is confirmed, consider using a non-aqueous reconstitution solvent if possible, or minimize the time samples are stored in an aqueous matrix.
Appearance of unexpected peaks in chromatograms. Degradation of this compound.- Review the sample preparation and storage conditions. Ensure exposure to basic or oxidative conditions is minimized. - Analyze a sample of the this compound standard that has been intentionally stressed (e.g., by adding a small amount of base or oxidant) to see if the degradation products match the unexpected peaks.

Data Summary

Table 1: Recommended Storage Conditions for Solid this compound

Condition Temperature Duration Source
Long-Term Storage-20°CUp to 5 years (inferred from re-test date)[1][3]
Short-Term Storage2-8°C (Refrigerator)As per supplier recommendation[2]
ShippingAmbientAs per supplier practice[1]

Table 2: Summary of Stability Data for Crisaborole (Non-deuterated) in Solution

Condition Concentration Range Temperature Duration Result Source
Autosampler StabilityLow, Medium, High24°C12 hoursStable
Benchtop StabilityLow, Medium, High24°C6 hoursStable
Freeze-Thaw StabilityLow, Medium, High-20°C3 cyclesStable
Frozen StabilityLow, Medium, High-20°C30 daysStable

Note: This data is for the non-deuterated Crisaborole and should be used as a guideline for handling this compound solutions. Stability of this compound should be independently verified.

Experimental Protocols

Protocol: Assessment of Short-Term Solution Stability of this compound

This protocol outlines a general method for assessing the stability of a this compound working solution under typical laboratory conditions.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution at a relevant concentration for your assay (e.g., 1 µg/mL) in the final solvent composition that will be used in your experiments.

  • Time-Zero Analysis:

    • Immediately after preparation, analyze the working solution using a validated analytical method (e.g., LC-MS/MS) to establish the initial (T=0) response. Perform at least three replicate injections.

  • Storage Conditions:

    • Aliquot the working solution into separate vials for each time point and storage condition to be tested.

    • Benchtop Stability: Store vials at ambient laboratory temperature (e.g., 20-25°C) and protect from light.

    • Refrigerated Stability: Store vials at 2-8°C and protect from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 6, 12, 24, 48, and 72 hours), retrieve one vial from each storage condition.

    • Allow the refrigerated samples to equilibrate to room temperature before analysis.

    • Analyze the samples in triplicate using the same analytical method as the T=0 analysis.

  • Data Analysis:

    • Calculate the mean peak area or peak height for each time point and condition.

    • Compare the mean response at each time point to the mean T=0 response. The stability is often expressed as the percentage of the initial concentration remaining.

    • Acceptance criteria are typically set based on the requirements of the assay (e.g., recovery within ±15% of the initial value).

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for this compound Solution Stability prep Prepare this compound Working Solution t0 T=0 Analysis (Initial Response) prep->t0 storage Aliquot and Store under Different Conditions prep->storage data Compare T=x to T=0 and Assess Stability t0->data benchtop Benchtop (Ambient Temp) storage->benchtop fridge Refrigerated (2-8°C) storage->fridge analysis Analyze at Time Points (T=x) benchtop->analysis fridge->analysis analysis->data

Caption: Workflow for assessing the stability of this compound solutions.

Logical_Relationships_in_Stability Factors Influencing this compound Stability stability This compound Stability temp Temperature temp->stability light Light Exposure light->stability ph pH of Solution ph->stability solvent Solvent Type solvent->stability oxidants Presence of Oxidants oxidants->stability time Storage Time time->stability

Caption: Key factors that can affect the stability of this compound.

References

Mitigating interference in Crisaborole bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crisaborole bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of Crisaborole, offering step-by-step guidance to identify and resolve the problems.

Issue 1: Poor Peak Shape or Tailing for Crisaborole in LC-MS/MS Analysis

Question: My Crisaborole peak is showing significant tailing or splitting. What are the potential causes and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise the accuracy and precision of your assay. Here are the likely causes and troubleshooting steps:

  • Column Choice and Condition:

    • Potential Cause: Crisaborole, containing a boron atom, can interact with metal surfaces in standard stainless steel HPLC columns, leading to peak tailing.

    • Solution: Consider using a metal-free or PEEK-lined HPLC column to minimize secondary interactions.

  • Mobile Phase pH:

    • Potential Cause: The pH of your mobile phase can affect the ionization state of Crisaborole and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase, such as one containing 0.1% formic acid or using an ammonium acetate buffer (pH 4.5), has been shown to be effective.[1]

  • Sample Preparation Inadequacies:

    • Potential Cause: Residual matrix components, especially phospholipids from plasma samples, can co-elute and interfere with the peak shape.

    • Solution: Improve your sample cleanup procedure. If you are using a simple protein precipitation (PPT) method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

  • Column Contamination:

    • Potential Cause: Buildup of endogenous material from previous injections can lead to a decline in column performance.

    • Solution: Implement a robust column washing protocol between runs. If performance does not improve, replace the column.

Issue 2: High Signal Variability and Poor Reproducibility in QC Samples

Question: I'm observing significant variability in my QC sample results. What could be causing this lack of reproducibility?

Answer:

High variability in QC samples often points to inconsistent matrix effects across different samples. The matrix effect is the alteration of ionization efficiency by co-eluting compounds.

  • Assess the Matrix Effect:

    • Problem: You need to confirm if ion suppression or enhancement is occurring at the retention time of Crisaborole.

    • Solution: Conduct a post-column infusion experiment. Infuse a standard solution of Crisaborole directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of a matrix effect.

  • Improve Sample Preparation:

    • Problem: Protein precipitation (PPT) is a fast but often "dirty" sample preparation method that leaves many matrix components, like phospholipids, in the final extract.

    • Solution: Transition to a more effective sample cleanup technique.

      • Liquid-Liquid Extraction (LLE): Has been shown to provide high recovery for Crisaborole and can offer a cleaner extract than PPT.[1]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects, though it requires more method development.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Problem: An internal standard that does not behave identically to the analyte cannot adequately compensate for variable matrix effects.

    • Solution: The use of a stable isotope-labeled internal standard, such as Crisaborole-d4, is the gold standard.[1][2] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte/IS peak area ratio and improving accuracy and precision.

Issue 3: Low Analyte Recovery

Question: My recovery for Crisaborole is consistently low. How can I improve it?

Answer:

Low recovery means that a significant amount of the analyte is being lost during the sample preparation process.

  • Optimize Extraction Solvent/Protocol:

    • Protein Precipitation (PPT): While simple, the choice of solvent is critical. Acetonitrile is commonly used for Crisaborole PPT.[2] Ensure the ratio of solvent to plasma is sufficient for complete protein crashing (typically 3:1 or 4:1).

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent and pH of the aqueous phase are key. For Crisaborole, LLE with dichloromethane has demonstrated high recovery.[1] Experiment with different solvents (e.g., ethyl acetate, MTBE) and adjust the sample pH to ensure Crisaborole is in a neutral state for efficient partitioning into the organic layer.

  • Check for Nonspecific Binding:

    • Problem: Crisaborole may adsorb to the surfaces of collection tubes or well plates, especially if using certain types of plastic.

    • Solution: Test different types of labware (e.g., low-bind polypropylene tubes). Silanized glass vials can also be an option.

  • Evaluate Analyte Stability:

    • Problem: Crisaborole may be degrading during sample processing.

    • Solution: Perform stability tests. Assess the stability of Crisaborole in the biological matrix at room temperature (bench-top stability) and through freeze-thaw cycles to ensure no degradation is occurring during sample handling and storage.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing interference and ensuring high recovery. Below is a summary of quantitative data reported for two common methods used in Crisaborole bioanalysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Solvent AcetonitrileDichloromethane
Average Recovery 84.61%[2]98.93%[1]
Internal Standard This compound[2]This compound[1]
Pros Simple, fast, high-throughputHigh recovery, cleaner extract than PPT
Cons Prone to significant matrix effectsMore labor-intensive, requires solvent optimization

Note: The presented values are sourced from separate studies and are intended for comparative purposes. Matrix effect values were not explicitly provided in a comparable format in the cited literature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Crisaborole from Human Plasma

This protocol is based on a validated UPLC-MS/MS method.[1]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean polypropylene tube.

    • Add 50 µL of the internal standard working solution (this compound in methanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 2.5 mL of dichloromethane to the tube.

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 5000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Crisaborole from Human Plasma

This protocol is based on a validated UHPLC-MS/MS method.[2]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound).

  • Precipitation:

    • Add 400 µL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

Interference_Troubleshooting_Workflow start Inconsistent Results or Poor Peak Shape Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., this compound) check_is->implement_is No assess_me Assess Matrix Effect (Post-Column Infusion) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect (Ion Suppression) Detected at Analyte RT? assess_me->me_present improve_prep Improve Sample Preparation me_present->improve_prep Yes no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography (e.g., Gradient, Column) revalidate Re-evaluate and Validate Method optimize_chrom->revalidate ppt_node Currently Using PPT? improve_prep->ppt_node ppt_node->optimize_chrom No (Using LLE/SPE) switch_lle_spe Switch to LLE or SPE ppt_node->switch_lle_spe Yes switch_lle_spe->revalidate end Problem Resolved revalidate->end no_me->end

Caption: Workflow for troubleshooting interference in Crisaborole bioanalysis.

Sample_Prep_Selection start Select Sample Preparation Method throughput High Throughput Required? start->throughput ppt Protein Precipitation (PPT) - Pro: Fast, Simple - Con: High Matrix Effect throughput->ppt Yes cleanliness High Sample Cleanliness Required? throughput->cleanliness No lle Liquid-Liquid Extraction (LLE) - Pro: Good Recovery, Cleaner than PPT - Con: Labor Intensive cleanliness->lle No spe Solid-Phase Extraction (SPE) - Pro: Cleanest Extract, Low Matrix Effect - Con: Method Development Intensive cleanliness->spe Yes

Caption: Decision guide for selecting a sample preparation method.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Crisaborole bioanalysis from plasma?

A1: The most common sources of interference are endogenous components from the biological matrix itself. For plasma, these are primarily phospholipids , which can co-elute with Crisaborole and cause ion suppression in the mass spectrometer source. Other potential interferences include Crisaborole's own metabolites, although they are reported to be inactive, and any co-administered drugs.

Q2: What are the typical mass transitions (MRM) for Crisaborole and its deuterated internal standard?

A2: For LC-MS/MS analysis in negative electrospray ionization (ESI) mode, the following transitions are commonly used:

  • Crisaborole: m/z 250.0 → 118.0[2] or m/z 252.1 → 222.1[1]

  • This compound (IS): m/z 254.0 → 121.9[2] or m/z 256.1 → 222.1[1] Note: The exact mass transitions may vary slightly depending on the instrument and optimization.

Q3: Can I use a simple protein precipitation method for Crisaborole analysis?

A3: Yes, a protein precipitation (PPT) method using acetonitrile has been successfully validated and used.[2] It is a high-throughput and straightforward technique. However, it is more susceptible to matrix effects compared to LLE or SPE. If you experience issues with reproducibility or accuracy, you may need to implement a more rigorous cleanup method or ensure you are using a stable isotope-labeled internal standard to compensate for these effects.

Q4: My lab does not have a mass spectrometer. Can Crisaborole be measured by HPLC-UV?

A4: Yes, RP-HPLC methods with UV detection have been developed for the quantification of Crisaborole, typically in formulation or in vitro studies. Detection is often performed at a wavelength of around 250-254 nm. However, for analysis in complex biological matrices like plasma, HPLC-UV methods may lack the required sensitivity and selectivity to measure the low concentrations of Crisaborole and may be prone to interference from endogenous compounds. LC-MS/MS is the preferred technique for bioanalysis in pharmacokinetic studies.

Q5: How should I prepare my calibration standards and quality control samples to account for potential interference?

A5: It is crucial to prepare your calibration standards and QC samples in the same biological matrix as your study samples (e.g., blank human plasma). This is known as using a matrix-matched calibration curve . This approach helps to normalize for consistent matrix effects that affect both the standards and the unknown samples, leading to more accurate quantification.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Crisaborole Using Crisaborole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of Crisaborole in biological matrices, exclusively focusing on methods validated with its deuterated internal standard, Crisaborole-d4. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. This document summarizes key validation parameters and experimental protocols from various studies to aid researchers in selecting or developing a suitable method for their specific needs.

Overview of Crisaborole and the Role of this compound

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis.[1] Accurate measurement of Crisaborole concentrations in biological samples is essential for drug development and clinical monitoring. This compound, a stable isotope-labeled version of the drug, is the universally accepted internal standard for its bioanalysis.[2][3] Its use ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2]

Comparison of Validated Bioanalytical Methods

The following tables summarize the performance characteristics of various validated UHPLC-MS/MS methods for the quantification of Crisaborole in human plasma using this compound as an internal standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Chromatography
ColumnXterra C18, 100 × 4.6 mm, 5µmReverse-phase C18Ultimate XB C18, 2.1 × 50.0 mm, 3.0 µm
Mobile Phase10mM ammonium acetate buffer (pH 4.5): Methanol (10:90 v/v)Aqueous and methanol- or acetonitrile-based mobile phases containing oxalic acidNot specified
Flow Rate0.5 mL/minNot specifiedNot specified
Run Time2 minNot specifiedNot specified
Mass Spectrometry
Ionization ModeESI-Negative ion electrosprayNegative ion electrospray
Monitored Transition (Crisaborole)m/z 252.1 → 222.1m/z 322 → 250 (as oxalic acid adduct)m/z 250.1 → 117.9
Monitored Transition (this compound)m/z 256.1 → 222.1m/z 326 → 254 (as oxalic acid adduct)m/z 254.1 → 122.1

Table 2: Bioanalytical Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 75.0 - 225.00.200 - 1000.200 - 100
Correlation Coefficient (r²) > 0.999Not specifiedNot specified
Intra-day Precision (%RSD) < 15%≤ 8.3% (Interrun)Not specified
Inter-day Precision (%RSD) < 15%≤ 8.3%Not specified
Accuracy (%RE) Within ±15%-12.0% to 7.0% (Interrun)Not specified
Extraction Recovery (Crisaborole) Not specifiedNot specifiedNot specified
Extraction Recovery (this compound) Not specifiedNot specifiedNot specified

Experimental Protocols

General Sample Preparation Workflow

The bioanalysis of Crisaborole from plasma samples typically involves protein precipitation or liquid-liquid extraction. The following is a generalized workflow based on published methods.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample Collection (K2EDTA anticoagulant) acidify Acidification (e.g., with Phosphoric Acid) plasma->acidify is_spike Spike with this compound (Internal Standard) acidify->is_spike extraction Extraction (Protein Precipitation or LLE) is_spike->extraction drydown Dry Down Extract (under Nitrogen) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into UHPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification

A generalized experimental workflow for the bioanalysis of Crisaborole.
Detailed Methodologies

Method 1: UPLC-ESI-MS/MS

  • Sample Preparation: Plasma samples spiked with this compound were extracted using dichloromethane. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.

  • Chromatography: An Xterra C18 column (100 × 4.6 mm, 5µm) was used with an isocratic mobile phase of 10mM ammonium acetate buffer (pH 4.5) and methanol (10:90 v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in negative mode (ESI-). The multiple reaction monitoring (MRM) transitions were m/z 252.1 → 222.1 for Crisaborole and m/z 256.1 → 222.1 for this compound.

Method 2: HPLC-MS/MS

  • Sample Preparation: Plasma samples were acidified and spiked with this compound. Liquid-liquid or supported liquid extraction was performed using hexane, methyl tert-butyl ether, and/or dichloromethane. The extract was dried and reconstituted.

  • Chromatography: A reverse-phase C18 column was used with an isocratic mobile phase consisting of a mixture of aqueous and methanol- or acetonitrile-based solutions containing oxalic acid.

  • Mass Spectrometry: Detection was performed using tandem mass spectrometry with negative ion electrospray. Crisaborole and its internal standard were detected as oxalic acid adducts with MRM transitions of m/z 322 → 250 for Crisaborole and m/z 326 → 254 for this compound.

Method 3: UHPLC-MS/MS

  • Sample Preparation: Plasma samples underwent liquid-liquid extraction.

  • Chromatography: An Ultimate XB C18 column (2.1 × 50.0 mm, 3.0 µm) was used.

  • Mass Spectrometry: Detection was performed on a Triple Quad 4500 mass spectrometer with an electrospray ionization source in negative ion mode. The MRM transitions were m/z 250.1 → 117.9 for Crisaborole and m/z 254.1 → 122.1 for this compound.

Mechanism of Action: Crisaborole Signaling Pathway

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.

G cluster_cell Inflammatory Cell crisaborole Crisaborole pde4 PDE4 crisaborole->pde4 Inhibits camp cAMP pde4->camp Degrades amp AMP camp->amp cytokines Pro-inflammatory Cytokines camp->cytokines Suppresses inflammation Inflammation cytokines->inflammation Promotes

The signaling pathway of Crisaborole as a PDE4 inhibitor.

Conclusion

The bioanalytical methods presented in this guide demonstrate robust and reliable quantification of Crisaborole in human plasma using this compound as an internal standard. While the specific chromatographic and mass spectrometric conditions may vary, all methods adhere to the fundamental principles of bioanalytical method validation as outlined by regulatory agencies. The choice of a particular method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. This guide serves as a valuable resource for researchers to compare existing validated methods and to inform the development of new, optimized bioanalytical assays for Crisaborole.

References

Performance Showdown: Crisaborole Assay with Crisaborole-d4 Sets a High Bar for Sensitivity and Linearity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals demanding precision in bioanalytical assays, a sensitive and linear method for Crisaborole quantification is paramount. This guide provides a comprehensive comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing Crisaborole-d4 as an internal standard against alternative Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) methods.

The data unequivocally demonstrates the superior sensitivity and broad linear range of the UHPLC-MS/MS method, making it the gold standard for pharmacokinetic and bioequivalence studies where trace-level quantification in biological matrices is critical. While RP-HPLC-UV methods offer a viable and more accessible alternative for routine analysis of bulk drug and topical formulations, they exhibit higher limits of quantification.

Quantitative Data Summary

The performance of the Crisaborole assay with this compound is compared with alternative methods in the tables below, summarizing key validation parameters.

Table 1: Linearity Comparison

MethodAnalyteInternal StandardMatrixLinear RangeCorrelation Coefficient (r²)
UHPLC-MS/MS [1]CrisaboroleThis compoundHuman Plasma0.20 - 80 ng/mL> 0.99
UPLC-ESI-MS/MS [2]CrisaboroleThis compoundAqueous & Human Plasma75.00 - 225.00 ng/mL> 0.999
RP-HPLC-UV [3][4]Crisaborole-Topical Dosage Form5 - 25 µg/mL0.9992
RP-HPLC-UV [5][6]Crisaborole-Nanoemulsion1.56 - 100 µg/mL0.99
RP-HPLC-UV [7]Crisaborole-Bulk Formulation5 - 25 µg/mL0.9992

Table 2: Sensitivity Comparison

MethodLower Limit of Quantification (LLOQ)Limit of Detection (LOD)
UHPLC-MS/MS [1]0.20 ng/mLNot Reported
UPLC-ESI-MS/MS [2]75.00 ng/mLNot Reported
RP-HPLC-UV [3][4]0.3316 µg/mL (331.6 ng/mL)0.1094 µg/mL (109.4 ng/mL)
RP-HPLC-UV [5][6]5.58 µg/mL (5580 ng/mL)1.84 µg/mL (1840 ng/mL)
RP-HPLC-UV [7]0.3316 µg/mL (331.6 ng/mL)0.1094 µg/mL (109.4 ng/mL)

Experimental Protocols

Detailed methodologies for the UHPLC-MS/MS assay with this compound and a representative RP-HPLC-UV method are provided below.

UHPLC-MS/MS Method for Crisaborole in Human Plasma

This method is ideal for clinical and pharmacokinetic studies requiring high sensitivity.

a) Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of human plasma, add an appropriate volume of this compound internal standard solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UHPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions [1][2]

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Xterra C18, 100 x 4.6 mm, 5 µm[2]

  • Mobile Phase: Gradient elution with 10mM ammonium acetate buffer (pH 4.5) and methanol[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) - Negative[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Crisaborole: m/z 250.0 → 118.0[1]

    • This compound: m/z 254.0 → 121.9[1]

RP-HPLC-UV Method for Crisaborole in Topical Formulations

This method is suitable for quality control and routine analysis of pharmaceutical products.

a) Standard and Sample Preparation [3][7]

  • Standard Stock Solution: Accurately weigh and dissolve Crisaborole in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 5 to 25 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the topical formulation, dissolve it in a suitable solvent, and dilute with the mobile phase to obtain a final concentration within the calibration range.

b) Chromatographic Conditions [3][7]

  • HPLC System: Agilent 1260 Infinity HPLC system or equivalent

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water and methanol (30:70 v/v)[3] or 10 mM Ammonium acetate buffer (pH 4.5) and acetonitrile (60:40 v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • UV Detection Wavelength: 241 nm[3][7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography UHPLC Separation Inject->Chromatography Ionization ESI (Negative) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for Crisaborole assay using UHPLC-MS/MS with this compound.

cluster_prep Sample Preparation cluster_analysis RP-HPLC-UV Analysis cluster_data Data Processing Sample Topical Formulation Dissolve Dissolution in Solvent Sample->Dissolve Dilute Dilution with Mobile Phase Dissolve->Dilute Filter Filtration Dilute->Filter Inject Injection Filter->Inject Chromatography HPLC Separation Inject->Chromatography Detection UV Detection (241 nm) Chromatography->Detection Integration Peak Area Measurement Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for Crisaborole assay using RP-HPLC-UV.

References

Precision in Crisaborole Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used in the topical treatment of atopic dermatitis, is critical for pharmacokinetic studies, formulation development, and quality control. The use of a deuterated internal standard, Crisaborole-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a leading method for achieving high precision and accuracy. This guide provides a comparative overview of this method against other common analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for crisaborole quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of UPLC-MS/MS with this compound as an internal standard, compared to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Table 1: Quantitative Performance Metrics for Crisaborole Quantification
ParameterUPLC-MS/MS with this compoundRP-HPLCUV-Visible Spectrophotometry
Linearity Range 0.20 - 80 ng/mL[1]1.56 - 100 µg/mL[2]1 - 6 µg/mL[3]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.20 ng/mL1.84 µg/mL[2]Not specified
Limit of Quantification (LOQ) 0.20 ng/mL[1]5.58 µg/mL[2]Not specified
Precision (Intra-day %RSD) < 9.17%[1]< 15%[2]Not specified
Precision (Inter-day %RSD) < 9.17%[1]< 15%[2]Not specified
Accuracy/Recovery -2.29% to 6.33%[1]92.49% to 105.91%[2]Not specified
Table 2: Additional Details of a Validated UPLC-MS/MS Method
ParameterValue
Linearity Range 75.00 - 225.00 ng/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Intra-day Precision (%CV) 0.46 - 1.15[4]
Inter-day Precision (%CV) 0.51 - 1.22[4]
Accuracy (Intra-day) 99.47% - 100.27%[4]
Accuracy (Inter-day) 99.20% - 100.40%[4]
Extraction Recovery (Crisaborole) 84.61%[1]
Extraction Recovery (this compound) 91.43%[1]

Experimental Protocol: UPLC-MS/MS Quantification of Crisaborole using this compound

This section details the methodology for the quantification of crisaborole in human plasma using a validated UPLC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Crisaborole reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 10mM Ammonium acetate buffer solution (pH 4.5)

  • Human plasma

Instrumentation
  • UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation
  • Spike 50 µL of this compound internal standard solution into an appropriate volume of plasma sample.

  • Add acetonitrile to the plasma sample for protein precipitation.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with the mobile phase.

Chromatographic Conditions
  • Column: Xterra C18, 100 × 4.6 mm, 5µm[5]

  • Mobile Phase: 10mM ammonium acetate buffer solution (pH 4.5) and Methanol (10:90 v/v)[5]

  • Flow Rate: 0.5 mL/min[5]

  • Total Analysis Time: 2 minutes[5]

Mass Spectrometric Conditions
  • Ionization Mode: Negative Electrospray Ionization (ESI)[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Crisaborole: m/z 250.0 → 118.0[1]

    • This compound: m/z 254.0 → 121.9[1]

Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Crisaborole quantification.

G ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzes Pro_inflammatory Pro-inflammatory Cytokines cAMP->Pro_inflammatory Reduces AMP 5'-AMP AC->cAMP Converts to PDE4->AMP Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Anti_inflammatory Anti-inflammatory Response Pro_inflammatory->Anti_inflammatory

Caption: Crisaborole's mechanism of action via PDE4 inhibition.

References

The Analytical Edge: A Comparative Guide to Crisaborole-d4 Performance in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the performance of Crisaborole-d4 as an internal standard for the bioanalysis of crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used in the treatment of atopic dermatitis. This document outlines its performance in human plasma and skin tissue, details experimental protocols, and discusses the inherent advantages of using a deuterated internal standard.

Performance of this compound as an Internal Standard

This compound is a deuterium-labeled analog of crisaborole and is widely utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of crisaborole in biological samples.[1]

In Human Plasma

Multiple validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the quantification of crisaborole in human plasma using this compound as the internal standard.[1][2] These methods are crucial for pharmacokinetic studies, enabling the determination of key parameters such as maximum concentration (Cmax) and area under the curve (AUC).[3]

The use of this compound ensures reliable analysis in therapeutic drug monitoring and metabolic research.[1] Analytical methods using this compound in human plasma have demonstrated high sensitivity, with a lower limit of quantification (LLOQ) typically around 0.2 ng/mL.[1]

ParameterPerformance in Human PlasmaReference
Linearity Range 0.20 - 80 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1]
Intra-day Precision (%RSD) < 9.17%[1]
Inter-day Precision (%RSD) < 9.17%[1]
Accuracy -2.29% to 6.33%[1]
Extraction Recovery (Analyte) ~84.6%[1]
Extraction Recovery (IS) ~91.4%[1]
In Skin Tissue

Topical administration of crisaborole necessitates the analysis of its concentration in skin layers to understand its local pharmacological action. A validated method for the extraction and quantification of crisaborole in skin layers has been developed, demonstrating the utility of analytical techniques in dermatological research.[4][5] While these studies did not explicitly use this compound, the principles of using a deuterated internal standard for such matrices are directly applicable to improve accuracy and precision. The extraction from all skin layers was found to be quantitative.[4][5]

ParameterPerformance in Skin Homogenate (Porcine)Reference
Linearity Range 0.06 - 6 µg/mL[4]
Limit of Quantification (LOQ) 0.014 - 0.030 µg/mL[4]
Limit of Detection (LOD) 0.005 - 0.010 µg/mL[4]
Extraction Quantitative from all skin layers[4][5]

Comparison with Alternative Internal Standards

While specific studies directly comparing this compound with non-deuterated internal standards for crisaborole analysis are limited, the advantages of using a stable isotope-labeled internal standard (SIL-IS) like this compound are well-established in the field of bioanalysis.

Deuterated internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte.[6] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[7] This co-elution and similar ionization response effectively compensate for matrix effects, which are a major source of inaccuracy in bioanalytical methods.[8]

In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[9] These differences can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise results.[8] One study on the analysis of crisaborole in plasma did consider other compounds like tacrolimus and diphenhydramine as potential internal standards but ultimately selected this compound due to its superior compatibility with the chromatographic conditions.[2]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of crisaborole from human plasma and skin tissue using this compound as an internal standard, synthesized from various published methods.

Quantification of Crisaborole in Human Plasma using UPLC-MS/MS

This protocol is based on a validated method for the rapid and sensitive determination of crisaborole in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Crisaborole: m/z 250.0 → 118.0[1]

    • This compound: m/z 254.0 → 121.9[1]

Extraction of Crisaborole from Skin Tissue

This protocol is adapted from a method for the quantification of crisaborole in skin layers.[4][5]

1. Sample Preparation

  • Excise the skin tissue sample and separate the epidermis and dermis if required.

  • Homogenize the tissue sample in a suitable buffer.

  • To a known amount of tissue homogenate, add a known amount of this compound internal standard.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of trifluoroacetic acid and acetonitrile).[5]

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Collect the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Visualizing the Mechanism and Workflow

To better understand the context of crisaborole analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.

Crisaborole_Pathway cluster_cell Inflammatory Cell Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PDE4->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) NFkB->Cytokines Promotes Transcription

Caption: Mechanism of action of Crisaborole in inhibiting the PDE4 pathway.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Skin Homogenate) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (Protein Precipitation or LLE) Spike->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data

References

A Comparative Guide to the Bioanalysis of Crisaborole Using Crisaborole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Crisaborole in biological matrices, with a specific focus on the use of its deuterated internal standard, Crisaborole-d4. The data presented is compiled from published single-laboratory validation studies, offering insights into the performance of these methods across different laboratories and platforms.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance parameters of validated UPLC-MS/MS methods for the analysis of Crisaborole using this compound. This comparative data highlights the robustness and reliability of the methods for pharmacokinetic and other research applications.

ParameterMethod 1 (Rao et al., 2019)[1]Method 2 (Unnamed Study)[2]
Matrix Aqueous & Human PlasmaHuman Plasma[2]
Instrumentation UPLC-ESI-MS/MS[1]UHPLC-MS/MS[2]
Linearity Range 75.00–225.00 ng/mL[1]0.20–80 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated, but linearity was "good"
Precision (RSD) < 2.0% (Repeatability and intermediate precision)< 9.17% (Intra-day and inter-day)[2]
Accuracy Not explicitly stated in percentages-2.29% to 6.33%[2]
Extraction Recovery (Crisaborole) Not explicitly stated84.61%[2]
Extraction Recovery (this compound) Not explicitly stated91.43%[2]
Lower Limit of Quantification (LLOQ) 75.0 ng/mL (in aqueous standards)[1]0.20 ng/mL[2]

Experimental Protocols

The methodologies detailed below are representative of the current approaches for the bioanalysis of Crisaborole with this compound.

Method 1: UPLC-ESI-MS/MS for Crisaborole in Aqueous and Human Plasma[1]
  • Sample Preparation:

    • To a volume of plasma, an internal standard (this compound) is added.

    • Protein precipitation is performed to remove larger molecules.

    • The supernatant is collected and evaporated to dryness under nitrogen gas at 40°C.

    • The residue is reconstituted in the mobile phase for analysis.[1]

  • Chromatographic Conditions:

    • Column: Xterra C18, 100 × 4.6 mm, 5µm[1]

    • Mobile Phase: 10mM ammonium acetate buffer (pH 4.5) and Methanol (10:90 v/v)[1]

    • Flow Rate: 0.5 mL/min[1]

    • Total Run Time: 2 minutes[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI)[1]

    • Mass Transitions:

      • Crisaborole: m/z 252.1 → 222.1[1]

      • This compound: m/z 256.1 → 222.1[1]

Method 2: UHPLC-MS/MS for Crisaborole in Human Plasma[2]
  • Sample Preparation:

    • Protein precipitation with acetonitrile is used to extract Crisaborole and this compound from human plasma.[2]

  • Chromatographic Conditions:

    • Elution: Gradient elution with acetonitrile and water.[2]

    • Total Run Time: 3.3 minutes[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

    • Mass Transitions:

      • Crisaborole: m/z 250.0 → 118.0[2]

      • This compound: m/z 254.0 → 121.9[2]

Mandatory Visualizations

Experimental Workflow for Crisaborole Analysis

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing start Biological Matrix (e.g., Human Plasma) add_is Add this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporation (if applicable) supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into UPLC reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection (MRM) mass_analysis->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Crisaborole/Crisaborole-d4) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification end Final Concentration quantification->end

Caption: Experimental workflow for the quantification of Crisaborole.

Signaling Pathway of Crisaborole

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[3][4][5] Overactive PDE4 has been implicated in the inflammatory cascade associated with atopic dermatitis.[5][6] By inhibiting PDE4, Crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5] This increase in cAMP leads to a reduction in the production of pro-inflammatory cytokines, which are key mediators of the inflammation and symptoms seen in atopic dermatitis.[3][4]

cluster_cell Inflammatory Cell (e.g., T-cell, Monocyte) atp ATP ac Adenylate Cyclase atp->ac Activation camp cAMP ac->camp Conversion pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp Degradation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) pka->cytokines Inhibition of Synthesis inflammation Inflammation cytokines->inflammation Promotion crisaborole Crisaborole crisaborole->pde4 Inhibition

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Crisaborole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of a suitable internal standard is paramount to ensuring the accuracy and reliability of quantitative assays. This is particularly true for the analysis of therapeutic agents like Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used in the treatment of atopic dermatitis. The internal standard acts as a reference, compensating for variations in sample preparation, injection volume, and instrument response. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as Crisaborole-d4, or a structurally similar but non-isotopically labeled compound, known as a structural analog.

This guide provides an objective comparison of this compound and the theoretical use of a structural analog as an internal standard for the quantification of Crisaborole in biological matrices. While extensive data exists for the validation of this compound, the use of a specific structural analog for this purpose is not prevalent in published literature. Therefore, this guide will present the robust, experimentally-derived data for this compound and discuss the anticipated performance of a hypothetical structural analog based on established principles of bioanalytical method development.

Performance Data: this compound as the Internal Standard

This compound is the deuterated form of Crisaborole and is widely accepted as the gold standard internal standard for its bioanalysis.[1] Its chemical and physical properties are nearly identical to that of Crisaborole, leading to similar behavior during sample extraction and chromatographic analysis. This co-elution is critical for accurately compensating for matrix effects, which are a common source of variability in LC-MS/MS assays.[2]

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Crisaborole in human plasma using this compound as the internal standard has demonstrated excellent performance.[3] The key validation parameters are summarized in the table below.

ParameterResult
Linearity Range 0.20 - 80 ng/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 9.17%
Inter-day Precision (%RSD) < 9.17%
Accuracy (%RE) -2.29% to 6.33%
Mean Extraction Recovery (Crisaborole) 84.61%
Mean Extraction Recovery (this compound) 91.43%

Data sourced from a validated UHPLC-MS/MS assay for Crisaborole in human plasma.[3]

The Structural Analog: A Theoretical Comparison

While a specific structural analog is not commonly cited for Crisaborole bioanalysis, a potential candidate could be a compound with a similar benzoxaborole core but with a different substituent group in place of the cyanophenoxy moiety. For the purpose of this guide, we will refer to this as "Analog-X".

The primary advantage of using a structural analog is often cost and availability, as custom synthesis of a deuterated standard can be expensive and time-consuming.[4] However, the use of a structural analog introduces several potential challenges that must be thoroughly evaluated during method validation.

FeatureThis compound (Deuterated IS)Structural Analog (e.g., Analog-X)
Structural & Physicochemical Properties Nearly identical to Crisaborole.Similar, but not identical to Crisaborole.
Chromatographic Retention Time Co-elutes or has a very similar retention time to Crisaborole.May have a different retention time, which can lead to differential matrix effects.
Ionization Efficiency Very similar to Crisaborole.May have a different ionization efficiency, potentially leading to inaccurate quantification if not properly compensated.
Extraction Recovery Expected to be very similar to Crisaborole.May differ from Crisaborole, requiring careful validation to ensure consistent recovery.
Matrix Effects Experiences similar matrix effects to Crisaborole, providing effective compensation.May be affected differently by matrix components, leading to ion suppression or enhancement that is not representative of the analyte.

Experimental Protocols

Validated UHPLC-MS/MS Method for Crisaborole using this compound

This protocol is based on a published, validated method for the quantification of Crisaborole in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized during method development).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

2. Chromatographic Conditions

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of Crisaborole and this compound from matrix components.

  • Flow Rate: Approximately 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Crisaborole: m/z 250.0 → 118.0[3]

    • This compound: m/z 254.0 → 121.9[3]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing the Mechanism of Action and Analytical Workflow

To better understand the context of Crisaborole analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.

Crisaborole_Signaling_Pathway cluster_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degradation Cytokines Pro-inflammatory Cytokines cAMP->Cytokines Suppression AMP AMP Inflammation Inflammation Cytokines->Inflammation Crisaborole Crisaborole Crisaborole->PDE4 Inhibition cAMP_pre ATP AC Adenylyl Cyclase AC->cAMP Conversion

Caption: Mechanism of action of Crisaborole.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integrate Peak Integration MSMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow for Crisaborole.

Conclusion

For the quantitative bioanalysis of Crisaborole, the use of its deuterated internal standard, this compound, is well-established and supported by robust validation data demonstrating high levels of precision and accuracy.[3] This is attributed to its near-identical physicochemical properties to the analyte, which allows for effective compensation of analytical variability, particularly matrix effects.

While a structural analog internal standard presents a potentially more cost-effective alternative, its use would necessitate a rigorous and comprehensive validation to ensure it can adequately mimic the behavior of Crisaborole throughout the analytical process. The potential for differences in retention time, ionization efficiency, and extraction recovery between a structural analog and Crisaborole could lead to less reliable data. Therefore, in the absence of compelling data to the contrary, this compound remains the recommended internal standard for achieving the highest quality data in the bioanalysis of Crisaborole.

References

Evaluating the Isotopic Purity of Crisaborole-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of bioanalytical data. This guide provides a comprehensive framework for evaluating the isotopic purity of Crisaborole-d4, a commonly used internal standard in the pharmacokinetic analysis of the anti-inflammatory drug Crisaborole. This guide outlines detailed experimental protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, presents a structured approach to data analysis, and offers a comparative perspective on key quality attributes.

This compound is a stable isotope-labeled analog of Crisaborole, where four hydrogen atoms have been replaced by deuterium. This mass difference allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise quantification of Crisaborole in biological matrices.[1] The effectiveness of this compound as an internal standard is contingent on its high isotopic purity, meaning a high percentage of the molecules are indeed the d4 species, with minimal presence of d0 (unlabeled), d1, d2, or d3 isotopologues. The presence of significant amounts of unlabeled Crisaborole (d0) in the d4 standard can lead to an overestimation of the analyte concentration.

Comparison of Isotopic Purity Evaluation Methods

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[2] Each method offers distinct advantages and provides complementary information.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to differentiate isotopologues based on their mass difference.Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for quantification.
Information Provided Provides the relative abundance of all isotopologues (d0, d1, d2, d3, d4, etc.).Provides information on the degree of deuteration at specific sites in the molecule by comparing the integrals of residual proton signals to a reference standard.
Advantages High sensitivity, provides a complete isotopic distribution profile.High precision and accuracy, provides site-specific deuteration information, does not require a deuterated standard of the same compound for calibration.
Considerations Requires careful calibration and data processing to correct for natural isotope abundances.Lower sensitivity compared to MS, may require higher sample concentrations.

While direct comparative data for commercially available this compound from different suppliers is not always publicly accessible, researchers should always request a Certificate of Analysis (CoA) prior to purchase. A comprehensive CoA will provide detailed information on the chemical and isotopic purity, often including the analytical data from HRMS and/or NMR. Some suppliers specify a minimum isotopic enrichment of >95% for this compound.[3]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

This protocol outlines a general procedure for determining the isotopic distribution of this compound using LC-HRMS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode. Several studies have utilized negative ESI for Crisaborole analysis.[4]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Scan Mode: Full scan from m/z 100 to 400.

    • Resolution: Set to a high resolving power (e.g., > 60,000) to resolve the isotopic peaks.

    • Key m/z values to monitor for Crisaborole (C₁₄H₁₀BNO₃, Exact Mass: 251.0757):

      • Crisaborole (d0): [M-H]⁻ at m/z 250.0684

      • This compound (C₁₄H₆D₄BNO₃, Exact Mass: 255.1008): [M-H]⁻ at m/z 254.0935

    • In some bioanalytical methods, precursor-to-product ion transitions are used. For Crisaborole, a common transition is m/z 250.0 → 118.0, and for this compound, it is m/z 254.0 → 121.9.[4]

3. Data Analysis:

  • Extract the ion chromatograms for the m/z values corresponding to the d0, d1, d2, d3, and d4 isotopologues of Crisaborole.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • Correct for the natural abundance of ¹³C and other isotopes.

Quantitative ¹H NMR (qNMR) for Isotopic Purity Assessment

This protocol provides a general method for determining the isotopic purity of this compound using ¹H qNMR.

1. Sample and Standard Preparation:

  • Accurately weigh a known amount of this compound (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (with a known purity) into the same NMR tube. The internal standard should have a simple ¹H spectrum with at least one signal that does not overlap with any signals from Crisaborole. Maleic acid or dimethyl sulfone are common choices.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

2. ¹H NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure the following parameters are optimized for quantitative analysis:

    • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30-60 seconds is often used.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A 90° pulse angle.

3. Data Processing and Analysis:

  • Process the NMR spectrum with appropriate phasing and baseline correction.

  • Integrate the area of a well-resolved signal from the internal standard and a well-resolved residual proton signal from this compound.

  • Calculate the molar ratio of this compound to the internal standard.

  • From the molar ratio and the known purity of the internal standard, calculate the concentration and subsequently the isotopic purity of the this compound. The isotopic purity is determined by comparing the integral of the residual proton signals to the integral of the internal standard.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the evaluation of this compound isotopic purity.

G Workflow for Isotopic Purity Evaluation of this compound cluster_proc Analytical Procedure cluster_data Data Analysis cluster_eval Purity Evaluation Sample This compound Sample Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HRMS LC-HRMS Analysis (Full Scan) Prep->HRMS aliquot 1 qNMR ¹H qNMR Analysis (with Internal Standard) Prep->qNMR aliquot 2 MS_Data Mass Spectrum (Isotopologue Distribution) HRMS->MS_Data NMR_Data ¹H NMR Spectrum (Signal Integration) qNMR->NMR_Data Calc_MS Calculate % Relative Abundance of d0, d1, d2, d3, d4 MS_Data->Calc_MS Calc_NMR Calculate Molar Ratio & Degree of Deuteration NMR_Data->Calc_NMR Purity_Report Isotopic Purity Report Calc_MS->Purity_Report Calc_NMR->Purity_Report Compare Compare with Specifications & Alternative Standards Purity_Report->Compare Decision Acceptance or Rejection of the Batch Compare->Decision

Caption: Workflow for the evaluation of this compound isotopic purity.

Conclusion

A thorough evaluation of the isotopic purity of this compound is paramount for ensuring the integrity of bioanalytical data. By employing both high-resolution mass spectrometry and quantitative NMR spectroscopy, researchers can obtain a comprehensive understanding of the isotopic distribution and the degree of deuteration. While this compound is the predominantly used deuterated internal standard for Crisaborole analysis, the principles and protocols outlined in this guide can be readily adapted for the evaluation of any new or alternative deuterated standards that may become available. Adherence to rigorous analytical procedures and careful data interpretation will ultimately contribute to the generation of high-quality, reproducible, and reliable results in drug development and clinical research.

References

Crisaborole-d4 in Proficiency Testing: A Comparison Guide for Clinical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical and pharmaceutical analysis, the accuracy and reliability of quantitative bioanalytical methods are paramount. Proficiency testing (PT) serves as a critical external quality assessment to verify the competency of laboratories. For assays quantifying the topical anti-inflammatory agent crisaborole, the choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable method. This guide provides a detailed comparison of Crisaborole-d4, a deuterated stable isotope-labeled internal standard, with other potential alternatives for the quantitative analysis of crisaborole in biological matrices, particularly in the context of methods undergoing proficiency testing.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry-based bioanalysis, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard".[1] These standards are chemically identical to the analyte but have a different mass due to the substitution of one or more atoms with their heavier stable isotopes.[1] This near-identical physicochemical behavior ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[2]

This compound is the deuterated analog of crisaborole and is the most commonly used internal standard for its quantification in complex biological matrices like human plasma.[3][4]

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the expected performance characteristics when using this compound compared to a non-deuterated (structural analog) internal standard or no internal standard at all. The data is a composite representation based on validated UHPLC-MS/MS methods.[3][5]

Performance MetricThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)No Internal Standard
Accuracy (% Bias) -2.29% to 6.33%[3]Potentially higher and more variableHighest variability, unacceptable for regulated bioanalysis
Precision (% RSD) < 9.17% (Intra- and Inter-day)[3]Generally >15%, less reliableHigh, often exceeding acceptable limits
Linearity (r²) > 0.999[5]> 0.99, but may be more susceptible to matrix effectsProne to significant variability
Extraction Recovery Consistent and comparable to analyte (Analyte: 84.61%, IS: 91.43%)[3]May differ significantly from the analyteNot applicable
Matrix Effect Compensation HighPartial and unpredictableNone

Experimental Protocols

A validated bioanalytical method is a prerequisite for successful participation in proficiency testing. Below is a detailed experimental protocol for the quantification of crisaborole in human plasma using this compound as an internal standard, based on established UHPLC-MS/MS methods.[3][4]

Sample Preparation: Protein Precipitation
  • Aliquoting : Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking : Add a known amount of this compound working solution to each plasma sample.[1]

  • Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.[1][3] The mixture is then vortexed vigorously.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 g for 10 minutes) to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.[1]

  • Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.[5]

UHPLC-MS/MS Analysis
  • Chromatographic System : A UHPLC system coupled with a triple quadrupole mass spectrometer.[4]

  • Column : A C18 analytical column (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 3.0 µm).[4]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 10mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Flow Rate : A typical flow rate is between 0.2 and 0.6 mL/min.[1]

  • Ionization Source : Electrospray ionization (ESI) in negative ion mode.[3][4]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification.[1][3]

    • Crisaborole Transition : m/z 250.0 → 118.0[3]

    • This compound Transition : m/z 254.0 → 121.9[3]

Mandatory Visualizations

Experimental Workflow for Crisaborole Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant uhplc UHPLC Separation supernatant->uhplc msms MS/MS Detection (MRM) uhplc->msms integrate Peak Area Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Crisaborole Concentration ratio->quantify curve Calibration Curve curve->quantify

Caption: Experimental workflow for the quantification of crisaborole using this compound.

References

Safety Operating Guide

Proper Disposal of Crisaborole-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Crisaborole-d4 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established safety data sheets for Crisaborole.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is crucial to take appropriate safety measures. Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and impervious clothing, must be worn to avoid skin and eye contact.[2][3][4] In case of accidental contact, immediately flush the affected area with plenty of water.[3][4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1][2] The following steps outline the general procedure:

  • Segregation and Collection : Collect waste this compound, including any contaminated materials such as weighing dishes, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed container suitable for hazardous chemical waste.[3][4]

  • Contact a Licensed Waste Disposal Service : Engage a certified hazardous waste disposal company to handle the collection and final disposal of the this compound waste.[1][2]

  • Incineration : The preferred method of destruction for this compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1][3][4] This should be carried out by the licensed disposal service.

  • Regulatory Compliance : Ensure that all disposal activities comply with federal, state, and local environmental regulations.[1]

Note : Do not dispose of this compound by flushing it down the drain or mixing it with general laboratory waste.[5]

Contaminated Packaging and Spills

Contaminated packaging should be disposed of in the same manner as the chemical waste itself.[1] In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Sweep up the spilled solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CrisaboroleD4_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Sealed, Labeled Container ppe->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Sweep Solid Material - Collect in Labeled Container spill->cleanup Yes contact Contact Licensed Hazardous Waste Disposal Company spill->contact No cleanup->contact incinerate Arrange for Incineration (with Afterburner and Scrubber) contact->incinerate document Document Disposal (as per institutional policy) incinerate->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

References

Personal protective equipment for handling Crisaborole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Crisaborole-d4. The following procedures are designed to ensure safe laboratory operations and proper disposal of materials.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₆D₄BNO₃[1][2]
Molecular Weight 255.07 g/mol [1][2]
Appearance White to Off-White Solid[1]
Purity >95% (HPLC)[2]
Isotopic Enrichment >95%[2]
Storage Store at -20°C[2]
Solubility Freely soluble in common organic solvents (e.g., isopropyl alcohol, propylene glycol), insoluble in water.[3]

Hazard Identification and Personal Protective Equipment (PPE)

Crisaborole is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5][6]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5] Tightly fitting safety goggles with side-shields are also recommended.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves.[5][6] Gloves must be inspected prior to use.[7]

  • Skin and Body Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[5] Fire/flame resistant and impervious clothing should be worn.[7]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) a->b c Prepare Work Area (Ensure proper ventilation) b->c d Weigh this compound in a contained environment c->d e Perform Experimental Procedures d->e f Decontaminate Work Surfaces e->f g Remove PPE f->g h Segregate Contaminated Waste g->h i Dispose of Waste via Licensed Hazardous Material Disposal Company h->i

References

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